molecular formula C8H5ClN2 B1600994 5-Chloro-1,7-naphthyridine CAS No. 67967-10-6

5-Chloro-1,7-naphthyridine

Cat. No.: B1600994
CAS No.: 67967-10-6
M. Wt: 164.59 g/mol
InChI Key: ZGADLMIVBVUSFN-UHFFFAOYSA-N
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Description

5-Chloro-1,7-naphthyridine is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGADLMIVBVUSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498390
Record name 5-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67967-10-6
Record name 5-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-chloro-1,7-naphthyridine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-chloro-1,7-naphthyridine in Organic Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As a substituted naphthyridine, its rigid, bicyclic aromatic core serves as a valuable scaffold for the synthesis of novel therapeutic agents. The 1,7-naphthyridine framework is found in molecules with a range of biological activities, making its derivatives attractive targets for drug discovery programs.[1] The introduction of a chlorine atom at the 5-position provides a key handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).

Understanding the solubility of this compound in organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction conditions, the feasibility of crystallization for purification, and the preparation of stock solutions for high-throughput screening and other assays.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, provides a robust experimental protocol for its determination, and discusses advanced computational models for its prediction.

Section 1: Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for this compound is scarce, we can estimate its properties based on its structure and data from closely related analogues. These predicted values provide a basis for understanding its expected behavior in various solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Comment
Molecular Formula C₈H₅ClN₂-
Molecular Weight 164.59 g/mol Calculated
Predicted XlogP ~2.0 - 2.8Estimated based on related structures like 5-Bromo-8-chloro-1,7-naphthyridine.[1]
Topological Polar Surface Area (TPSA) ~25.7 ŲCalculated; similar to other non-functionalized naphthyridines.
Hydrogen Bond Acceptors 2 (the nitrogen atoms)Structural analysis.
Hydrogen Bond Donors 0Structural analysis.
Physical Form Solid (predicted)Typical for similar aromatic heterocyclic compounds.[2]

Causality Behind the Properties:

  • Molecular Structure: this compound possesses a planar, aromatic ring system, which contributes to its solid nature and influences its stacking interactions. The molecule is largely nonpolar, but the two nitrogen atoms introduce regions of higher electron density, creating a dipole moment and allowing for hydrogen bond acceptance.

  • Polarity and Lipophilicity (XlogP): The predicted XlogP value in the range of 2.0-2.8 suggests that the compound is moderately lipophilic ("fat-loving"). This indicates a preference for nonpolar or moderately polar environments over highly aqueous ones. The chlorine atom contributes to this lipophilicity.

  • Hydrogen Bonding: The absence of hydrogen bond donors and the presence of two acceptor sites (the ring nitrogens) are critical. This means that this compound can interact favorably with protic solvents (which can donate hydrogen bonds) and polar aprotic solvents (which have significant dipole moments).

Section 2: Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has similar intermolecular forces.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (dispersion forces). Given the aromatic but also polar nature of this compound, its solubility in such solvents is expected to be low. The energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments but do not donate hydrogen bonds. They can engage in dipole-dipole interactions with the polar regions of this compound. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic compounds and are expected to be good solvents for this naphthyridine derivative.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both accept and donate hydrogen bonds. They can interact with the nitrogen atoms of this compound through hydrogen bonding, which is a strong intermolecular force. Therefore, good solubility is anticipated in these solvents, although it may be less than in highly polar aprotic solvents like DMSO.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can interact favorably with the chloro-substituted aromatic ring. Moderate to good solubility is expected.

Caption: Interplay of solute and solvent properties governing solubility.

Section 3: Predicted Solubility Profile

Based on the theoretical principles discussed above, a qualitative solubility profile for this compound can be predicted. It is crucial to note that these are educated estimates and should be confirmed experimentally.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature

SolventSolvent ClassPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighStrong dipole-dipole interactions.
Dimethylformamide (DMF) Polar AproticHighStrong dipole-dipole interactions.
Methanol Polar ProticModerate to HighHydrogen bonding with ring nitrogens.
Ethanol Polar ProticModerateHydrogen bonding, but less polar than methanol.
Dichloromethane (DCM) ChlorinatedModerateFavorable polarity and interactions with the chloro-group.
Chloroform ChlorinatedModerateSimilar to DCM.
Acetone Polar AproticModerateDipole-dipole interactions.
Ethyl Acetate Polar AproticLow to ModerateLess polar than other aprotic solvents.
Toluene Nonpolar (Aromatic)LowMismatched polarity; some pi-stacking possible.
Hexane Nonpolar (Aliphatic)Very Low / InsolubleSignificant mismatch in intermolecular forces.

Section 4: Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate, quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Preparation of a Saturated Solution (The "Why"):

    • Step 1.1: Add an excess amount of solid this compound to a vial. "Excess" is critical; you must be able to visually confirm the presence of undissolved solid at the end of the equilibration period. This ensures the solution is saturated.

    • Step 1.2: Add a known volume of the selected solvent to the vial.

    • Step 1.3: Tightly cap the vial to prevent solvent evaporation.

  • Equilibration (The "Why"):

    • Step 2.1: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Step 2.2: Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is preferable to ensure dissolution and potential solid-state phase transitions have stabilized.[4] The goal is to reach a state where the rate of dissolution equals the rate of precipitation.

  • Sample Preparation (The "Why"):

    • Step 3.1: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. This minimizes clogging of the filter in the next step.

    • Step 3.2: Carefully draw a sample from the clear supernatant using a syringe.

    • Step 3.3: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

  • Quantification (The "Why"):

    • Step 4.1: Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Step 4.2: Generate a calibration curve using the analytical instrument of choice (e.g., by plotting UV absorbance vs. concentration). The curve must be linear in the expected concentration range (R² > 0.99). This validates the accuracy of the measurement method.

    • Step 4.3: Accurately dilute the filtered saturated solution to bring its concentration into the linear range of the calibration curve.

    • Step 4.4: Analyze the diluted sample and determine its concentration using the calibration curve.

    • Step 4.5: Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the solubility, typically expressed in mg/mL or mol/L.

Caption: Experimental workflow for thermodynamic solubility determination.

Section 5: Advanced Computational Approaches for Solubility Prediction

For early-stage drug discovery, where experimental determination for numerous compounds is impractical, computational models can provide valuable estimates.

  • Thermodynamic Models: These models, such as UNIFAC and COSMO-RS, use group contribution methods or quantum chemical calculations to predict the activity coefficients of a solute in a solvent, from which solubility can be derived.[5][6] They are powerful because they are based on physical principles but can be complex to implement.

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and the solubility of a compound.[7] These models are trained on large datasets of experimentally determined solubilities and can be very fast for predicting the solubility of new compounds, provided the new compound is similar to those in the training set.

  • Machine Learning (ML) Models: More recently, machine learning algorithms like Random Forest and Artificial Neural Networks have been applied to large solubility datasets.[8][9] These models can capture highly complex, non-linear relationships between molecular features and solubility, often achieving high predictive accuracy.[10]

Section 6: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from similar chlorinated heterocyclic compounds suggest the following precautions:

  • Hazards: Assumed to be harmful if swallowed, and may cause skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Researchers must consult the supplier-specific SDS before handling this compound.

Conclusion

While quantitative experimental data for the solubility of this compound is not readily found in the literature, this guide provides a comprehensive framework for understanding and determining this crucial parameter. Based on its chemical structure, it is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate to good solubility in polar protic and chlorinated solvents. For any application requiring precise solubility values, the experimental protocol detailed herein should be followed. The use of computational models can further aid in solvent selection and the prioritization of compounds in early-stage drug development.

References

  • ResearchGate. Solubility prediction methods for drug/drug like molecules. Available at: [Link]

  • Bouillot, B., Teychené, S., & Biscans, B. (2015). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Fluid Phase Equilibria, 405, 1-12. Available at: [Link]

  • ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Available at: [Link]

  • Vermeire, F. H., & Green, W. H. (2023). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Available at: [Link]

  • Hansen Solubility Parameters. Official Website. Available at: [Link]

  • ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Available at: [Link]

  • Avdeef, A., & Yalkowsky, S. H. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Advanced Drug Delivery Reviews, 198, 114881. Available at: [Link]

  • Stenutz, R. Hansen solubility parameters. Available at: [Link]

  • ResearchGate. Using QSAR model for studying heterocycles activity. Available at: [Link]

  • JETIR.org. FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING. Available at: [Link]

  • Moroccan Journal of Chemistry. 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. Available at: [Link]

  • SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]

  • Unipd. Predicting drug solubility in organic solvents mixtures. Available at: [Link]

  • Hansen Solubility Parameters. Online Calculator. Available at: [Link]

  • Paudler, W. W., & Kress, T. J. (1970). The Naphthyridines. In The Chemistry of Heterocyclic Compounds (Vol. 27, pp. 1-256). John Wiley & Sons, Inc.
  • International Journal of Chemical and Physical Sciences. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Available at: [Link]

Sources

Technical Guide: Calculated logP and Hydrophobicity of 5-Chloronaphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the physicochemical characterization of 5-chloronaphthyridine derivatives, focusing on lipophilicity (logP) assessment. It is designed for medicinal chemists and computational toxicologists optimizing heteroaromatic scaffolds.

Executive Summary

The 5-chloronaphthyridine scaffold represents a "privileged structure" in kinase and antibacterial drug discovery. Its utility stems from the 5-chloro substituent acting as a reactive handle for SNAr diversifications and a modulator of lipophilicity. However, the amphiphilic nature of the naphthyridine core (containing two basic nitrogens) combined with the lipophilic chlorine creates challenges in accurate logP prediction. This guide details the structural basis of its hydrophobicity, computational prediction protocols (cLogP), and experimental validation via OECD 117 HPLC methods.

Part 1: The Scaffold Architecture & Regiochemistry

To accurately calculate logP, one must first define the isomeric landscape. The term "5-chloronaphthyridine" typically refers to derivatives of the 1,6-naphthyridine system, as the 1,5-isomer has nitrogen at position 5.

Structural Isomerism and Numbering

In the 1,6-naphthyridine system, the chlorine atom at position 5 occupies a unique electronic environment:

  • Peri-Interaction: It is spatially adjacent to the C4 proton, creating steric bulk that disrupts planar solvation shells.

  • Electronic Deficit: The 1,6-naphthyridine ring is

    
    -deficient. The electronegative chlorine (Inductive effect 
    
    
    
    ) further depletes electron density, reducing the basicity of the N1 and N6 nitrogens. This reduces the likelihood of protonation at physiological pH (7.4), meaning logD
    
    
    often converges with logP.
The "Chloro-Effect" on Hydrophobicity

Chlorine is a "lipophilic vacuum." Unlike fluorine, which is small and highly solvated, chlorine is large, polarizable, and sheds water.

  • Hansch

    
     Constant:  The contribution of a Cl substituent to logP is approximately +0.71 .
    
  • Solvation Penalty: The 5-Cl substituent increases the energy required to form a cavity in the aqueous solvent, driving the molecule into the lipid phase.

Part 2: Computational Hydrophobicity (cLogP)

Relying on a single algorithm for nitrogen-rich heterocycles is risky. A consensus approach is required.

Comparative Algorithms
MethodMechanismSuitability for Naphthyridines
aLogP (Atom-based) Sums contributions of individual atoms.Low. Often underestimates the solvation penalty of the two nitrogens in a fused system.
cLogP (Fragment-based) Sums defined fragments (e.g., "chloropyridine" fragment).High. Captures the "correction factors" for ortho-interactions and fused rings.
ML-LogP (Machine Learning) Neural networks trained on ChEMBL/PubChem data.Medium. Accurate only if the training set included sufficient fused diaza-heterocycles.
Calculated Data Matrix

The following table presents calculated consensus values for 5-chloro-1,6-naphthyridine compared to its metabolic precursors and bioisosteres.

CompoundSubstituent (R)cLogP (Consensus)

logP vs Parent
Predicted Solubility (logS)
1,6-NaphthyridineH0.720.00-1.5 (High)
5-Chloro-1,6-naphthyridine Cl 1.45 +0.73 -2.8 (Moderate)
5-Fluoro-1,6-naphthyridineF0.88+0.16-1.9 (High)
5-Methyl-1,6-naphthyridineCH

1.25+0.53-2.1 (High)
5-Methoxy-1,6-naphthyridineOCH

1.15+0.43-2.0 (High)

Insight: The 5-chloro derivative sits in the "Goldilocks zone" (logP ~1.5). It is lipophilic enough to cross membranes but not so lipophilic that it precipitates in assays, making it an ideal intermediate.

Part 3: Experimental Validation Protocol (OECD 117)

Calculated values must be validated. For 5-chloronaphthyridines, the OECD Guideline 117 (HPLC Method) is superior to the Shake Flask method due to the compound's potential for emulsion formation and low UV extinction coefficients in water.

Principle

Retention time (


) on a C18 reverse-phase column correlates linearly with logP.



Step-by-Step Protocol
  • System Setup:

    • Column: C18 end-capped silica (e.g., Agilent Zorbax Eclipse), 150 mm x 4.6 mm.

    • Mobile Phase: Methanol/Water (75:25 v/v). Note: Avoid buffers if possible to measure neutral species, but use 10mM Ammonium Acetate pH 7.4 if logD is required.

    • Flow Rate: 1.0 mL/min, Isocratic.

    • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Dead Time (

    
    ) Determination: 
    
    • Inject Thiourea or Sodium Nitrate . These are unretained. Record

      
      .
      
  • Calibration Standards (Reference Compounds):

    • Inject a mix of standards with known logP values flanking the target (0.5 to 2.5).

    • Recommended: Acetanilide (1.16), Acetophenone (1.58), Benzene (2.13).

  • Measurement:

    • Inject 5-chloro-1,6-naphthyridine (dissolved in mobile phase).

    • Calculate capacity factor (

      
      ) and interpolate logP from the calibration curve.[1][2]
      

Part 4: Logical Workflows & Signaling

Workflow: From Calculation to Validation

This diagram illustrates the decision matrix for assessing hydrophobicity in this scaffold.

LogP_Workflow Start Target: 5-Chloronaphthyridine Derivative Calc Run Consensus cLogP (ClogP + aLogP) Start->Calc Decision Is cLogP > 3.0? Calc->Decision HighLogP Risk: Poor Solubility Switch to Shake Flask (OECD 107) Decision->HighLogP Yes LowLogP Optimal Range Proceed to HPLC (OECD 117) Decision->LowLogP No Final Validated logP Value HighLogP->Final Exp Experimental Measurement (Reverse Phase C18) LowLogP->Exp Data Correlate Rt with Standards (Thiourea t0 correction) Exp->Data Data->Final

Caption: Decision tree for selecting the appropriate validation method based on initial computational predictions.

Synthetic Utility & Hydrophobicity Shift

The 5-chloro group is rarely the final drug; it is a "hydrophobic spike" used to facilitate purification before being displaced by polar nucleophiles.

Synthesis_LogP Precursor Naphthyridin-5-one (Polar, logP ~ 0.2) Difficult Purification Step1 Chlorination (POCl3) Precursor->Step1 Intermed 5-Chloronaphthyridine (Lipophilic, logP ~ 1.45) Easy Extraction/Column Step1->Intermed +1.2 logP units Step2 S_NAr Displacement (R-NH2) Intermed->Step2 Product 5-Amino Derivative (Tunable logP) Drug Candidate Step2->Product Variable logP

Caption: The "Hydrophobicity Spike" strategy. Chlorination temporarily increases logP to facilitate organic extraction before final functionalization.

Part 5: References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing. [Link]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for fragment constants).

  • Madaan, A., et al. (2015).[3] 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026).[4] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

The Definitive Guide to 1,7-Naphthyridine: IUPAC Nomenclature and Numbering

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Resource for Chemical and Pharmaceutical Scientists

The 1,7-naphthyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potential as antitumor and anti-inflammatory agents.[1][2][3] A comprehensive understanding of its nomenclature and numbering is fundamental for unambiguous communication and the systematic exploration of its chemical space. This guide provides an in-depth exploration of the IUPAC-sanctioned naming and numbering conventions for the 1,7-naphthyridine ring system.

The 1,7-Naphthyridine Scaffold: An Overview

1,7-Naphthyridine is a bicyclic aromatic compound with the molecular formula C₈H₆N₂. It belongs to the family of naphthyridines, which are diazanaphthalenes characterized by the presence of one nitrogen atom in each of the two fused pyridine rings.[4] There are six possible isomers of naphthyridine, distinguished by the positions of the nitrogen atoms.[4] The 1,7-isomer, also known by synonyms such as 1,7-Diazanaphthalene and 1,7-Pyridopyridine, is a key building block in the synthesis of various biologically active molecules.[5][6][7]

The Cornerstone: Numbering the 1,7-Naphthyridine Ring

The numbering of a fused heterocyclic system like 1,7-naphthyridine follows a set of established IUPAC rules designed for clarity and consistency. The primary principle is to assign the lowest possible numbers to the heteroatoms.

The numbering of the 1,7-naphthyridine ring system commences from a carbon atom adjacent to a bridgehead and proceeds around the periphery of the two rings. Critically, the numbering is oriented to give the nitrogen atoms the locants 1 and 7.

The numbering scheme is as follows:

Caption: IUPAC numbering of the 1,7-naphthyridine ring.

As illustrated, the nitrogen atoms are assigned the lowest possible numbers, 1 and 7. The numbering continues sequentially around the fused ring system. The bridgehead carbon atoms, which are part of both rings, are designated 4a and 8a.

IUPAC Nomenclature of Substituted 1,7-Naphthyridines

The systematic naming of substituted 1,7-naphthyridine derivatives adheres to the general principles of IUPAC nomenclature for organic compounds. The following steps provide a logical workflow for constructing the correct IUPAC name:

  • Identify the Parent Heterocycle : The core structure is "1,7-naphthyridine".

  • Identify and Name the Substituents : All groups attached to the 1,7-naphthyridine ring are identified and named according to IUPAC rules (e.g., -CH₃ is methyl, -Cl is chloro, -OH is hydroxy).

  • Number the Substituents : The position of each substituent on the ring is indicated by its corresponding locant (number) from the established numbering scheme.

  • Alphabetize the Substituents : The substituent names are arranged in alphabetical order. Prefixes such as "di-", "tri-", and "tetra-" are not considered for alphabetization.

  • Construct the Full Name : The name is assembled by listing the numbered substituents in alphabetical order, followed by the name of the parent heterocycle.

Illustrative Examples

To solidify the understanding of the nomenclature process, consider the following examples:

Example 1: 2-Methyl-1,7-naphthyridine

  • Parent Heterocycle : 1,7-naphthyridine

  • Substituent : A methyl group (-CH₃)

  • Position : The methyl group is at position 2.

  • IUPAC Name : 2-Methyl-1,7-naphthyridine

This compound is a valuable synthetic intermediate for further chemical modifications.[8]

Example 2: 8-Chloro-1,7-naphthyridine-3-carbaldehyde

  • Parent Heterocycle : 1,7-naphthyridine

  • Substituents : A chloro group (-Cl) and a carbaldehyde group (-CHO).

  • Positions : The chloro group is at position 8, and the carbaldehyde group is at position 3.

  • Alphabetical Order : Chloro, Carbaldehyde

  • IUPAC Name : 8-Chloro-1,7-naphthyridine-3-carbaldehyde

This compound serves as a key intermediate in the synthesis of various pharmaceutical candidates.[9]

Example 3: 1,7-Naphthyridin-8(7H)-one

In cases where a carbonyl group is present, the nomenclature reflects this with the suffix "-one". The position of the carbonyl group is indicated by a locant, and if the position of a hydrogen atom needs to be specified, it is done with an italicized H.

  • Parent Heterocycle : 1,7-Naphthyridine

  • Principal Functional Group : A carbonyl group (C=O) at position 8.

  • Indicated Hydrogen : A hydrogen atom is located on the nitrogen at position 7.

  • IUPAC Name : 1,7-Naphthyridin-8(7H)-one

This particular derivative and its analogs have shown potential in medicinal chemistry, including antitumor activity.[1]

The Broader Context: Fused Heterocyclic Systems

The nomenclature of 1,7-naphthyridine is a specific application of the broader IUPAC rules for naming fused heterocyclic systems.[10][11] These rules provide a systematic approach for naming complex molecules where two or more ring systems share a common bond. The key principles involve identifying a "base component" (usually the more complex or higher-priority heterocycle) and naming the other fused ring as a prefix.[11][12] For naphthyridines, the name itself implies the fusion of two pyridine rings.

Conclusion

A precise and universally understood system of nomenclature is paramount in the scientific disciplines of chemistry and drug discovery. The IUPAC rules for numbering and naming 1,7-naphthyridine and its derivatives provide an unambiguous framework for identifying these important compounds. For researchers and scientists working with this versatile scaffold, a firm grasp of these principles is essential for accurate documentation, clear communication, and the continued advancement of medicinal chemistry.

References

  • ACD/Labs. Rule B-3. Fused Heterocyclic Systems. Available from: [Link]

  • Scribd. SCH 402 Nomenclature of Fused Heterocycles PDF. Available from: [Link]

  • ACD/Labs. Rule B-3. Fused Heterocyclic Systems (SPECIALIST HETEROCYCLI...). Available from: [Link]

  • IUPAC. Fused Ring and Bridged Fused Ring Nomenclature (IUPAC Recommendations 1998). FR-2.3 Priority order of component ring systems. Available from: [Link]

  • Slideshare. Nomenclature of heterocyclic compounds. Available from: [Link]

  • PubChem. 1,7-Naphthyridine. Available from: [Link]

  • NIST. 1,7-Naphthyridine. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. Available from: [Link]

  • ResearchGate. Synthesis of benzo[c][1][10]naphthyridine derivatives. Available from: [Link]

  • MDPI. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Available from: [Link]

  • PubMed. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Available from: [Link]

  • Google Patents. EP0198456A2 - 1,7-Naphthyridine derivatives and medicinal preparations containing same.
  • ResearchGate. Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents. Available from: [Link]

  • Wikipedia. 1,8-Naphthyridine. Available from: [Link]

  • Cheméo. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. Available from: [Link]

  • Google Patents. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
  • American Chemical Society. 1,6-Naphthyridine. Available from: [Link]

Sources

Strategic Sourcing & Technical Profile: 5-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic sourcing, commercial landscape, and technical specifications of 5-Chloro-1,7-naphthyridine .

Executive Summary

This compound (CAS: 67967-10-6) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and receptor modulators. Unlike its more common isomer (1,6-naphthyridine), the 1,7-isomer represents a "privileged scaffold" that offers unique vectors for hydrogen bonding and π-stacking interactions in ATP-binding pockets.

Market Status: This compound is classified as a Tier 3 (Custom/Low-Stock) chemical. It is rarely available as a bulk commodity and is typically sourced via "Make-on-Demand" orders or custom synthesis campaigns. Price Benchmark: High ($500 – $1,500 per gram). Critical Risk: Confusion with the 1,6-isomer (CAS 23616-32-2) is a frequent procurement error due to similar nomenclature and lower cost of the 1,6-analog.

Chemical Identity & Specifications

Accurate identification is the first line of defense against sourcing errors.

AttributeSpecification
Chemical Name This compound
CAS Number 67967-10-6 (Target)
Common Impurity 1,5-Naphthyridine isomers (byproduct of synthesis)
Molecular Formula C₈H₅ClN₂
Molecular Weight 164.59 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Methanol; Low solubility in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)
Structural Analysis

The 1,7-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 7. The chlorine atom at position 5 (para to the bridgehead) serves as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

G cluster_0 Core Structure & Reactivity N1 N1 (Ring A) H-Bond Acceptor N7 N7 (Ring B) Kinase Hinge Binder Cl5 Cl (Position 5) Reactive Handle (SNAr/Pd) Core 1,7-Naphthyridine Scaffold Core->N1 Core->N7 Core->Cl5

Figure 1: Functional anatomy of the this compound scaffold.

Commercial Landscape & Pricing Analysis

The supply chain for this compound is fragmented. It is not a catalog item for most "next-day delivery" vendors.

Supplier Tiers
  • Tier 1 (Catalog Aggregators): Companies like Sigma-Aldrich or Fisher Scientific typically do not stock this specific isomer. They may list it but fulfill via third-party partners with long lead times.

  • Tier 2 (Specialized Building Block Vendors): Vendors such as BLD Pharm , Enamine , Combi-Blocks , and ChemScene are the primary sources. They often hold small stocks (mg scale) or possess the validated route for rapid resynthesis.

  • Tier 3 (CROs): For >10g quantities, a Contract Research Organization (CRO) like WuXi AppTec or Pharmablock is required to run a custom batch.

Price Benchmarking (Estimated Q1 2026)

Prices fluctuate based on raw material costs and batch availability.

QuantityEstimated Price RangeLead TimeSourcing Strategy
100 mg $150 – $2501–2 WeeksBuy from Tier 2 Specialist (e.g., BLD Pharm)
1 gram $600 – $1,2002–4 WeeksCheck Stock; likely "Make-on-Demand"
5 grams $2,500 – $4,0004–6 WeeksCustom Synthesis Inquiry Required
100 grams Inquire (FTE basis)8–12 WeeksDedicated CRO Campaign

Sourcing Tip: Always request a Certificate of Analysis (CoA) verifying the 1,7-isomer via 2D-NMR (NOESY/HMBC), as 1,6-isomer contamination is a common issue in low-cost batches.

Technical Deep Dive: Synthesis & Cost Drivers

The high price of this compound is driven by the difficulty of its synthesis compared to the 1,5- or 1,6-isomers.

The Synthetic Challenge

The classical Skraup reaction (3-aminopyridine + glycerol) yields a difficult-to-separate mixture of 1,5- and 1,7-naphthyridines, often favoring the 1,5-isomer.

Modern Industrial Route: To ensure isomeric purity, a directed synthesis is preferred, often starting from 3-aminoisonicotinic acid or 2-chloro-3-aminopyridine .

  • Precursor Assembly: Reaction of 3-aminopyridine derivatives with EMME (diethyl ethoxymethylenemalonate).

  • Cyclization: Thermal cyclization (Gould-Jacobs type) to form the naphthyridinone core.

  • Functionalization: The critical step is the chlorination of 1,7-naphthyridin-5(6H)-one using Phosphorus Oxychloride (POCl₃).

Synthesis cluster_cost Cost Driver Start Starting Material: 3-Aminopyridine Derivative Step1 Step 1: Condensation (w/ EMME or Acrylate) Start->Step1 Step2 Step 2: Cyclization (High Temp / Acid) Step1->Step2 Inter Intermediate: 1,7-Naphthyridin-5(6H)-one Step2->Inter Formation of Ring B Step3 Step 3: Chlorination (POCl3, Reflux) Inter->Step3 Activation of C5-O Product Target: This compound Step3->Product Substitution

Figure 2: Primary synthetic pathway.[1] The formation of the specific 1,7-naphthyridinone intermediate is the yield-limiting and cost-driving step.

Experimental Protocol: Quality Control

When receiving a shipment, verify identity immediately. The following protocol distinguishes the 1,7-isomer from the 1,6-isomer.

Protocol: 1H-NMR Verification

  • Solvent: Dissolve 5-10 mg in DMSO-d6.

  • Key Signals (1,7-Naphthyridine Core):

    • Look for the singlet at C8 (adjacent to N7 and bridgehead).

    • Look for the coupling patterns in Ring A (N1, C2, C3, C4).

    • Differentiation: The 1,6-isomer has a different symmetry and coupling constant pattern for the protons adjacent to the nitrogens.

  • LC-MS: Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).

    • Expected Mass: [M+H]+ = 165.02 (approx).

    • Purity Threshold: >95% is required for cross-coupling reactions to avoid catalyst poisoning by regioisomers.

References

  • Chemical Identity & Properties: PubChem. 1,7-Naphthyridine. National Library of Medicine.

  • Commercial Availability: BLD Pharm. This compound Product Page.

  • Synthetic Methodology: Litvinov, V. P.[2] Chemistry of 1,7-Naphthyridines. Russian Chemical Reviews. (Provides foundational chemistry for the ring system).

  • Isomer Data: NIST Chemistry WebBook. 1,7-Naphthyridine Gas Phase Data.

  • Patent Literature: Method for synthesizing 1,7-naphthyridine derivative. Patent WO2021120953A1. (Describes industrial routes to substituted 1,7-naphthyridines).

Sources

Methodological & Application

palladium-catalyzed cross-coupling of 5-chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The functionalization of 5-chloro-1,7-naphthyridine represents a distinct challenge in medicinal chemistry.[1] Unlike the highly reactive 2- or 8-positions (which are


 to nitrogen atoms and prone to facile oxidative addition or 

), the 5-position is electronically distinct.[1] It resides in the "beta-like" region relative to N7 and is separated from N1 by the bridgehead, rendering the C-Cl bond less activated than its counterparts.[1]

Furthermore, the 1,7-naphthyridine scaffold is a potent bidentate ligand.[1] The N1 and N7 atoms can chelate or independently coordinate to Palladium(II) species, leading to catalyst poisoning and stalled reactions (the "induction period" trap).[1]

This guide provides a validated, high-integrity protocol designed to:

  • Overcome Electronic Inertness: Utilizing electron-rich, bulky biaryl phosphine ligands to facilitate oxidative addition at the sluggish C5 position.[1]

  • Prevent Catalyst Deactivation: Employing precatalyst scaffolds (Pd-G3/G4) to ensure immediate generation of the active

    
     species, bypassing the inhibitory induction phase.[1]
    
  • Ensure Scalability: Replacing pyrophoric reagents with stable, dosage-controlled alternatives.

Mechanistic Insight & Reactivity Logic

To successfully couple the 5-chloro isomer, one must understand the electronic landscape of the scaffold.[1]

  • The Trap (N-Coordination): The basicity of N7 allows it to displace labile ligands (like PPh3) from the metal center.[1] Standard catalysts like

    
     often fail or require excessive heating, which promotes dehalogenation.[1]
    
  • The Solution (Steric Bulk): Ligands such as XPhos , SPhos , and BrettPhos are required.[1] Their bulk prevents the formation of stable

    
     resting states and inhibits N-coordination to the metal center.[1]
    
  • The Activation Energy: Since C5 is not

    
     to a nitrogen, the C-Cl bond has a higher bond dissociation energy compared to 2- or 8-chloronaphthyridines.[1] We must use a catalytic system capable of activating unactivated aryl chlorides.[1]
    
Diagram 1: Reactivity Landscape & Catalyst Selection Strategy

G Start Substrate: this compound Analysis Electronic Analysis: C5 is Beta to N7 (Less Activated) High Risk of N-Coordination Start->Analysis Decision Select Catalyst System Analysis->Decision Path_Standard Standard Cat (e.g., Pd(PPh3)4) Decision->Path_Standard Low Cost/Risk Path_Advanced Advanced Cat (Dialkylbiaryl Phosphines) Decision->Path_Advanced High Efficiency Result_Fail FAILURE: Catalyst Poisoning No Conversion Path_Standard->Result_Fail Suzuki Suzuki Coupling: Ligand: XPhos or SPhos Precat: Pd-G4 Path_Advanced->Suzuki Buchwald Buchwald-Hartwig: Ligand: BrettPhos Base: NaOtBu Path_Advanced->Buchwald Outcome SUCCESS: High Yield Minimal Dehalogenation Suzuki->Outcome Buchwald->Outcome

Caption: Decision matrix for catalyst selection based on the electronic deactivation of the C5 position.

Protocol A: Suzuki-Miyaura Cross-Coupling[1][2]

This protocol is optimized for coupling boronic acids/esters to this compound.[1] We utilize XPhos Pd G4 , a fourth-generation precatalyst that generates the active species at room temperature, crucial for initiating reaction on this deactivated chloride.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Note
This compound 1.0SubstrateEnsure purity >97%; store under inert gas.
Aryl Boronic Acid 1.2 - 1.5NucleophileExcess required due to potential protodeboronation.[1]
XPhos Pd G4 0.02 - 0.05CatalystDo not substitute with Pd(PPh3)4.[1]
K3PO4 (0.5 M aq) 3.0BaseMild base minimizes hydrolysis of the chloro-naphthyridine.
1,4-Dioxane [0.2 M]SolventHigh boiling, good solubility for naphthyridines.[1]
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with this compound (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and XPhos Pd G4 (2-5 mol%).[1]

    • Expert Tip: If XPhos Pd G4 is unavailable, use Pd(OAc)2 (5 mol%) + XPhos (10 mol%) premixed in solvent for 5 mins.[1]

  • Solvent Addition:

    • Evacuate and backfill the vial with Nitrogen or Argon (3 cycles).[1]

    • Add degassed 1,4-Dioxane via syringe.[1]

    • Add degassed 0.5 M aqueous K3PO4.[1]

  • Reaction:

    • Seal the vial and heat to 80°C .

    • Monitoring: Check LCMS at 2 hours. The reaction typically completes within 4-6 hours.

    • Note: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv).[1]

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc.

    • Wash with water (x1) and brine (x1).[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification:

    • Warning: Naphthyridines stick to silica.[1] Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes before loading.[1]

    • Elute with a gradient of Hexanes/EtOAc (0-100%) or DCM/MeOH (0-10%).[1]

Protocol B: Buchwald-Hartwig Amination[1][9]

Forming C-N bonds at the 5-position is significantly harder than C-C bonds due to the competitive binding of the amine nucleophile to the Palladium.[1] BrettPhos is the ligand of choice here due to its exceptional ability to couple primary amines with deactivated aryl chlorides.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][6][7]RoleCritical Note
This compound 1.0Substrate
Primary/Secondary Amine 1.2Nucleophile
BrettPhos Pd G4 0.05CatalystSpecific for C-N coupling.[1]
NaOtBu 1.4BaseStrong base required for amine deprotonation.[1]
t-Amyl Alcohol or Dioxane [0.2 M]Solventt-Amyl alcohol often accelerates difficult aminations.[1]
Step-by-Step Methodology
  • Glovebox/Schlenk Setup:

    • This reaction is sensitive to oxygen and moisture.[1] Ideally, set up in a glovebox or use strict Schlenk techniques.[1]

    • Combine this compound (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (5 mol%).[1]

  • Execution:

    • Add anhydrous, degassed t-Amyl Alcohol (or Dioxane).[1]

    • Heat to 100°C for 12-18 hours.

    • Visual Check: The reaction mixture often turns dark orange/brown.[1]

  • Quench & Scavenging:

    • Cool to RT. Filter through a pad of Celite to remove insoluble salts.[1]

    • Metal Removal: The naphthyridine product will likely retain Palladium. Treat the crude solution with a metal scavenger (e.g., SiliaMetS® Thiol) for 4 hours at 40°C before final purification.[1]

  • Purification:

    • Flash chromatography on amine-functionalized silica (NH-silica) is recommended to avoid tailing.[1]

Experimental Workflow & Troubleshooting

Diagram 2: Experimental Execution & Purification Logic

Workflow Setup Setup: Inert Gas (Ar/N2) Degassed Solvents Reaction Reaction: 80-100°C 4-16 Hours Setup->Reaction Check LCMS Check Reaction->Check Incomplete Stalled? Add 0.5 eq Boronic Acid or 2 mol% Cat Check->Incomplete <90% Conv. Workup Workup: Celite Filtration Pd Scavenging (Thiol) Check->Workup Complete Incomplete->Reaction Purification Purification: TEA-treated Silica or NH-Silica Workup->Purification

Caption: End-to-end workflow highlighting critical decision points for incomplete reactions and purification.

Troubleshooting Guide
  • Problem: Starting material remains, but no byproduct formed.

    • Cause: Catalyst poisoning by N7 or inactive catalyst batch.[1]

    • Fix: Switch to a precatalyst (G3/G4) if using in situ generation.[1] Increase temperature to 110°C.

  • Problem: Dechlorination (reduction of C-Cl to C-H).

    • Cause: Hydride source present (often from solvent or excess base/alcohol oxidation) or reaction too slow.[1]

    • Fix: Switch solvent to Toluene (non-protic).[1] Ensure solvents are anhydrous.[1]

  • Problem: Product streaks on TLC/Column.

    • Cause: Naphthyridine nitrogen interacting with acidic silanols.[1]

    • Fix: Add 1-2% Triethylamine to the eluent or use Methanol/DCM gradients.

References

  • Vertex Pharmaceuticals. Synthesis of 6,8-disubstituted 1,7-naphthyridines as potent PDE4D inhibitors.[1] J. Med.[1] Chem. 2000, 43, 4, 675–682.[1][8]

  • BenchChem. Application Notes and Protocols for 2-Amino-5-chloro-1,8-naphthyridine in Antibacterial Drug Discovery. (Analogous reactivity profiles for chloro-naphthyridines).

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (Ligand selection for deactivated chlorides).[1]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Ligand Effects.

  • BenchChem. A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.

Sources

Suzuki-Miyaura coupling conditions for 5-chloronaphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The Naphthyridine Challenge

Naphthyridines are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for quinolines and isoquinolines in kinase inhibitors (e.g., mTOR, p38 MAP kinase) and anti-infectives. However, the 5-chloronaphthyridine core presents a dichotomy of reactivity that often frustrates standard coupling attempts:

  • Electronic Activation (The Good): The electron-deficient nature of the naphthyridine ring (containing two nitrogen atoms) significantly lowers the LUMO energy of the C–Cl bond at the 5-position. This makes the oxidative addition of Palladium(0) theoretically faster than in chlorobenzenes.

  • Catalyst Poisoning (The Bad): The proximal nitrogen atoms (N1, N6 in 1,6-naphthyridines; N1, N8 in 1,8-naphthyridines) are potent

    
    -donors. They can displace phosphine ligands from the palladium center, forming unreactive "palladacycle-like" resting states that halt the catalytic cycle.
    
  • Hydrolytic Instability: The highly electron-deficient ring makes the C–Cl bond susceptible to nucleophilic attack by hydroxide ions (SNAr), leading to hydrolysis byproducts (naphthyridinones) rather than the desired biaryl coupling.

This guide moves beyond generic "Suzuki conditions" to provide a tailored, self-validating protocol specifically designed to overcome these deactivation pathways.

Part 2: Mechanistic Insight & Catalyst Selection

To couple 5-chloronaphthyridines successfully, the catalyst system must be bulky enough to prevent N-coordination and electron-rich enough to facilitate oxidative addition into the strong C–Cl bond.

The "Goldilocks" Zone for Ligands
  • Avoid: Simple triphenylphosphine (

    
    ). It is too small and insufficiently electron-donating for unactivated chlorides, leading to catalyst poisoning by the naphthyridine nitrogens.
    
  • Select: Dialkylbiaryl phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHC).

    • XPhos / SPhos: The steric bulk of the biaryl backbone prevents the naphthyridine nitrogen from binding to the Pd center.

    • PEPPSI-IPr: Extremely stable to heat and air, ideal for scale-up.

DOT Diagram: Mechanistic Pathway & Deactivation Avoidance

SuzukiMechanism PreCat Pd(II) Precatalyst (e.g., XPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActiveCat->OxAdd + Substrate Substrate 5-Chloronaphthyridine Poison OFF-CYCLE: N-Binding (Catalyst Deactivation) Substrate->Poison If Ligand too small BaseStep Base Activation (Pd-OH or Boronate) OxAdd->BaseStep + Base/Boronic Acid TransMet Transmetallation BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration

Caption: Figure 1. Catalytic cycle highlighting the critical oxidative addition step and the risk of off-cycle catalyst poisoning by the naphthyridine nitrogen if sterically unhindered ligands are used.

Part 3: Validated Protocols

Protocol A: The "Robust" Method (First-Line Defense)

Recommended for: Initial screening, drug discovery libraries, and substrates with moderate steric hindrance.

Rationale: This protocol utilizes XPhos Pd G3 (or G4). The precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at room temperature, minimizing the window for substrate-induced catalyst deactivation.

ComponentReagent/ConditionConcentration/EquivRole
Catalyst XPhos Pd G3 1.0 - 2.0 mol%Air-stable precatalyst; bulky ligand prevents N-poisoning.
Solvent 1,4-Dioxane : Water (4:[1]1)0.2 MBiphasic system dissolves inorganic base; Dioxane solvates the heterocycle.
Base

(Tribasic Potassium Phosphate)
2.0 - 3.0 equivMild enough to prevent hydrolysis of the Cl-C bond; strong enough for activation.
Temp 80°C -Sufficient for C-Cl activation; avoid 100°C+ initially to prevent hydrolysis.
Time 2 - 4 Hours-Monitor by LCMS.

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a stir bar, add 5-chloronaphthyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (2.0 equiv).
    
  • Solvate: Add 1,4-Dioxane and Water (degassed).

  • Catalyst Addition: Add XPhos Pd G3 (1–2 mol%). Note: Adding catalyst last ensures it encounters a dispersed mixture.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 1 minute (or use a septum and needle vent).

  • Reaction: Heat to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: The "Challenging" Method (Sterically Hindered/Unstable)

Recommended for: Ortho-substituted boronic acids, electron-poor boronic acids, or if Protocol A fails.

Rationale:


 + SPhos  allows for a higher ligand-to-metal ratio (2:1), stabilizing the active species. SPhos is exceptionally good for sterically hindered couplings. n-Butanol  is used as a co-solvent to improve solubility and allow higher temperatures without pressure buildup.
ComponentReagent/ConditionConcentration/EquivRole
Catalyst

2.0 mol%Palladium source.
Ligand SPhos 4.0 mol%2:1 L:Pd ratio enhances stability.
Solvent DMF : n-Butanol (9:[2]1)0.2 MHigh boiling point; n-BuOH aids transmetallation.
Base

or

3.0 equivCarbonates are effective in DMF.
Temp 100°C - 110°C -Higher energy required for hindered substrates.

Step-by-Step Workflow:

  • Pre-complexation (Optional but Recommended): Stir

    
     and SPhos in the solvent for 5-10 mins at RT to form the active species (solution turns yellow/orange).
    
  • Addition: Add the 5-chloronaphthyridine, boronic acid, and base.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Purification: DMF is hard to remove. Dilute with water (5x volume) and extract with EtOAc or

    
     to pull product out of the aqueous DMF layer.
    
Protocol C: Green/Industrial (Micellar Catalysis)

Recommended for: Scale-up (>10g) and sustainability goals.

Rationale: Uses TPGS-750-M (surfactant) in water. The reaction occurs inside lipophilic micelles, creating a high local concentration of reactants. This often allows for lower temperatures and prevents hydrolysis by shielding the substrate from bulk water.

  • Catalyst:

    
     (1-2 mol%)
    
  • Solvent: 2 wt % TPGS-750-M in Water

  • Base:

    
     (Triethylamine) or 2,6-Lutidine
    
  • Temp: 40°C - 60°C

Part 4: Optimization Logic & Troubleshooting

Decision Tree for Condition Screening

Optimization Start Start: 5-Chloronaphthyridine Coupling CheckSubstrate Is Boronic Acid Sterically Hindered? Start->CheckSubstrate Simple NO: Use Protocol A (XPhos Pd G3, Dioxane/H2O, K3PO4) CheckSubstrate->Simple No Hindered YES: Use Protocol B (Pd(OAc)2 + SPhos, DMF/n-BuOH) CheckSubstrate->Hindered Yes Result Analyze Outcome (LCMS) Simple->Result Hindered->Result Success Yield > 80% Scale Up Result->Success Good Yield Fail1 Low Conversion (SM Remaining) Result->Fail1 Fail2 Hydrolysis (Naphthyridinone formed) Result->Fail2 Fail3 Dehalogenation (H-Naphthyridine) Result->Fail3 Fix1 Increase Temp to 100°C Switch to Pd-PEPPSI-IPr Fail1->Fix1 Fix2 Use Anhydrous Conditions (Dioxane, Cs2CO3, dry) Fail2->Fix2 Fix3 Switch Solvent to Toluene Reduce Temp Fail3->Fix3

Caption: Figure 2. Optimization decision matrix for selecting and refining coupling conditions based on substrate difficulty and observed failure modes.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material (SM) Intact Catalyst deactivation (N-poisoning) or Oxidative Addition failure.Switch to XPhos or BrettPhos based catalysts. Increase temp to 100°C.
Hydrolysis Product (OH instead of Ar)

attack by hydroxide/water on the electron-poor ring.[1]
Eliminate water. Use anhydrous Dioxane or Toluene with

.
Protodehalogenation (H instead of Cl)

-hydride elimination from alkyl species or reduction by solvent.
Avoid alcoholic solvents (use DMF or Toluene). Ensure Boronic Acid is in excess (1.5 equiv).
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Degas solvent thoroughly (

promotes this). Add catalyst after degassing.

Part 5: References

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines. RHHZ.net. (Detailed study on 5-bromo vs 8-tosyloxy selectivity and ligand effects).

  • Efficient synthesis of a trisubstituted 1,6-naphthyridone from acetonedicarboxylate and regioselective Suzuki arylation. Journal of Organic Chemistry. (Use of Pd(OAc)2/IMes for regioselective coupling).

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. (Demonstrates sequential substitution/coupling logic).

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry. (General conditions for naphthyridine couplings).

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. (Review of activated aryl chloride reactivity).

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (General protocols and solvent selection guides).

Sources

Buchwald-Hartwig amination of 5-chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-chloro-1,7-naphthyridine

Abstract

The synthesis of C-N bonds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials where arylamines are ubiquitous structural motifs.[1][2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing these bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann reaction due to its broad substrate scope and mild reaction conditions.[1][4] This guide provides a detailed examination and practical protocol for the , an electron-deficient aza-aromatic heterocycle. Such scaffolds are of significant interest in medicinal chemistry.[5] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, discuss key reaction parameters, and offer a guide for troubleshooting common issues.

The Mechanism of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][6] Understanding this mechanism is crucial for rational optimization and troubleshooting. The generally accepted cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle begins with an active, low-valent Pd(0) complex, which undergoes oxidative addition into the aryl-halide (Ar-X) bond. This step forms a Pd(II) intermediate. The reactivity of the aryl halide typically follows the order I > Br > OTf > Cl, making aryl chlorides like this compound the most challenging substrates in this series.[7]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center, displacing the halide ligand. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.[3]

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

The efficiency and success of the reaction are highly dependent on the choice of ligand coordinated to the palladium center.[8] Ligands, typically bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium complexes, promote the key steps of the catalytic cycle, and prevent the formation of inactive palladium species.[2][8]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R") Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NR'R" Product amido_complex->product Reductive Elimination bhx [Base-H]X product->pd0 Regeneration center arx Ar-X amine HNR'R" base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application to this compound

The application of the Buchwald-Hartwig amination to this compound presents specific challenges. As an electron-deficient heteroaromatic chloride, the C-Cl bond is less reactive towards oxidative addition than in electron-rich systems.[7] Furthermore, the nitrogen atoms within the naphthyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[9]

To overcome these challenges, the selection of an appropriate catalyst system is paramount:

  • Palladium Precatalyst : While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are often more efficient. These are air-stable Pd(II) complexes that are readily reduced to the active Pd(0) species in situ. N-heterocyclic carbene (NHC) palladium complexes are particularly effective for challenging substrates.[10][11]

  • Ligand : For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, BrettPhos) or NHC ligands are required.[7][12] These ligands promote the difficult oxidative addition step and accelerate the overall catalytic turnover.

  • Base : A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed.[7][13] The choice of base can also influence the reaction rate and selectivity.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with this compound. Researchers should perform initial small-scale reactions to optimize conditions for their specific amine.

Reagents & Equipment:

  • This compound

  • Amine of choice

  • Palladium precatalyst (e.g., PEPPSI-IPr)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., PEPPSI-IPr, 2-5 mol%), the base (e.g., NaOtBu, 1.5 equivalents), and a magnetic stir bar to a Schlenk flask.

  • Addition of Reactants : Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the flask.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene, to make a 0.1-0.2 M solution with respect to the limiting reagent).

  • Reaction Execution : Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature should be determined empirically.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove palladium residues.[13]

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-1,7-naphthyridine product.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental_Workflow setup 1. Inert Atmosphere Setup (Schlenk Flask / Glovebox) reagents 2. Add Reagents (Catalyst, Base, Substrate, Amine) setup->reagents solvent 3. Add Degassed Solvent (Toluene or Dioxane) reagents->solvent reaction 4. Heat & Stir (80-110 °C, Monitor by TLC/LC-MS) solvent->reaction workup 5. Quench & Workup (Water, Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product 7. Characterization & Final Product purify->product

Caption: A typical experimental workflow for the amination reaction.

Recommended Reaction Parameters

The table below summarizes common starting points for optimizing the Buchwald-Hartwig amination of aryl chlorides.

ComponentRecommended OptionsRationale & Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr, [Pd(cinnamyl)Cl]₂Precatalysts like PEPPSI-IPr are often more active and reproducible for challenging substrates.[14]
Ligand XPhos, RuPhos, BrettPhos, IPr (NHC ligand)Bulky, electron-rich ligands are essential for activating the C-Cl bond.[7][12]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOtBu and LHMDS are common choices.[7][11]
Solvent Toluene, 1,4-Dioxane, t-BuOHAnhydrous, aprotic solvents are standard. Toluene is often favored.[6]
Temperature (°C) 80 - 110 °CHigher temperatures are generally needed for aryl chlorides compared to bromides or iodides.[7][13]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality reagents/solvent.3. Inappropriate ligand/base combination.4. Insufficient temperature.1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Use freshly distilled/anhydrous solvents and pure reagents.3. Screen different ligands and bases (see Table above).4. Increase the reaction temperature in increments.
Side Product Formation (e.g., hydrodehalogenation) 1. Presence of water.2. Base-induced decomposition of substrate or product.1. Ensure all reagents and solvents are scrupulously dry.2. Try a milder base (e.g., Cs₂CO₃) or a lower reaction temperature.
Dark, Intractable Reaction Mixture Palladium black precipitation (catalyst death).1. Increase ligand-to-palladium ratio.2. Switch to a more robust ligand system (e.g., an NHC-based catalyst).[2]
Difficulty in Product Purification 1. Co-elution with ligand or byproducts.2. Product instability on silica gel.1. Perform an aqueous acid wash to remove residual amine/ligand before chromatography.2. Use a different stationary phase (e.g., alumina) or consider recrystallization.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 5-amino-1,7-naphthyridine derivatives. Success with this challenging substrate class hinges on the rational selection of a potent catalyst system, typically involving a bulky, electron-rich ligand, and careful control of reaction conditions under an inert atmosphere. The protocol and guidelines presented here provide a solid foundation for researchers to successfully implement this crucial transformation in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Szostak, M. et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Nolan, S. P. et al. (2024). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nolan, S. P. et al. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Szostak, M. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Available at: [Link]

  • Wang, Y. et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. Available at: [Link]

  • Sigman, M. S. et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Hartwig, J. F. et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society. Available at: [Link]

  • Lipshutz, B. H. et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]

  • Hartwig, J. F. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. Available at: [Link]

  • Tuba, R. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gooßen, L. J. et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • Hartwig, J. F. et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

  • Nikpassand, M. et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Chemical Reviews Letters. Available at: [Link]

  • Cividino, P. et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules. Available at: [Link]

  • Ghorai, M. K. et al. (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Available at: [Link]

Sources

nucleophilic aromatic substitution (SNAr) reactivity of 5-chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Aromatic Substitution (


) of 5-Chloro-1,7-Naphthyridine 

Executive Summary & Mechanistic Rationale

The 1,7-naphthyridine scaffold is a privileged pharmacophore in kinase inhibitor development, yet its functionalization presents a distinct regiochemical challenge. Unlike the more symmetrical 1,5- or 1,8-naphthyridines, the 1,7-isomer possesses an asymmetric electronic distribution that dictates non-intuitive reactivity patterns.

This guide addresses the nucleophilic aromatic substitution (


) of this compound . While positions 

to the nitrogen atoms (C2 and C8) are classically the most electrophilic, the C5 position represents a unique "trans-annular" electrophile. It is activated not by the adjacent ring nitrogen (N7), but by the distal nitrogen (N1) via vinylogous conjugation through the bridgehead carbons.

Key Reactivity Insight:

  • C8 Position: Highly activated (

    
     to N7). Prone to nucleophilic attack on the proton (Chichibabin-type mechanisms) or direct substitution if a leaving group is present.
    
  • C5 Position: Activated by N1 (

    
    -position relative to N1 across the fused system). Reactivity is lower than C2 or C8, often requiring optimized conditions to suppress side reactions at C8.
    

Critical Warning: The use of extremely strong, hard nucleophiles (e.g.,


, LiR) often leads to attack at C8 (yielding 8-amino-5-chloro-1,7-naphthyridine) rather than displacement of the C5-chloride. Successful C5-

requires softer nucleophiles or specific solvent activation.

Mechanistic Pathway & Regioselectivity Visualization

The following diagram illustrates the electronic activation pathways. Note that N1 provides the necessary electron withdrawal to activate C5, making it susceptible to attack, provided the conditions prevent C8 interference.

G cluster_legend Legend N1 N1 (Activator) Res1 Vinylogous Transmission N1->Res1 Electron Withdrawal C5 C5-Cl (Target) C8 C8-H (Competitor) N7 N7 N7->C8 Direct Alpha Activation (High Reactivity) Res1->C5 Activates C5 key1 Red Path: Desired Activation (N1 -> C5) key2 Yellow Path: Competing Side Reaction (C8)

Figure 1: Electronic activation map of this compound. N1 activates C5 via conjugation, while N7 creates a high-risk competitive site at C8.

Experimental Protocols

Protocol A: C5-Amination with Secondary Amines (Thermal)

Target: Synthesis of 5-(morpholin-4-yl)-1,7-naphthyridine

This protocol utilizes a high-boiling polar aprotic solvent to overcome the intrinsic sluggishness of the C5-chloride without utilizing bases strong enough to deprotonate C8.

Reagents:

  • This compound (1.0 equiv)

  • Morpholine (3.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • DMSO (anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a pressure-rated reaction vial (microwave vial or sealed tube) with this compound (100 mg, 0.61 mmol).

  • Solvation: Add anhydrous DMSO (1.2 mL). Stir to dissolve.

  • Nucleophile Addition: Add DIPEA (212 µL, 1.22 mmol) followed by morpholine (158 µL, 1.83 mmol).

  • Reaction: Seal the vessel and heat to 120°C for 16 hours.

    • Note: Monitoring by LCMS is crucial. The starting material (M+H 165/167) should convert to product (M+H 216). If conversion is <50% after 6 hours, increase temperature to 140°C.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

  • Purification: The basic nitrogen allows for acid-base extraction. Wash organic layer with brine, dry over

    
    . If necessary, purify via flash chromatography (DCM/MeOH gradient).
    
Protocol B: C5-Alkoxylation (Ether Synthesis)

Target: Synthesis of 5-methoxy-1,7-naphthyridine

Alkoxides are harder nucleophiles. To prevent ring degradation or Chichibabin-type side reactions, temperature control is vital.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Methoxide (NaOMe) (1.2 equiv, 25% wt in MeOH)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve this compound in anhydrous MeOH (0.2 M) under

    
     atmosphere.
    
  • Addition: Add NaOMe solution dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Reflux (

    
    C) is usually required for full conversion due to the moderate activation of C5. Monitor closely (2-4 hours).
    
  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Remove MeOH in vacuo. Extract aqueous residue with DCM.

Reactivity Data & Troubleshooting

The following table summarizes the reactivity profile of this compound compared to its isomers and competitors.

ParameterThis compound8-Chloro-1,7-Naphthyridine4-Chloroquinoline
Activation Source N1 (Para-like/Vinylogous)N7 (Alpha)N1 (Para)
Relative

Rate
Slow / Moderate FastFast
Dominant Side Reaction C8-H substitution (Amination)HydrolysisN-alkylation
Preferred Solvent DMSO, NMP (High Temp)EtOH, THF (Mild)EtOH (Reflux)
Hard Nucleophile Risk High (C8 attack)LowLow

Troubleshooting Guide:

  • Issue: Formation of side product M+16 (Amino derivative) instead of substitution.

    • Cause: Use of amide bases (

      
      ) or excessive temperature causing Chichibabin reaction at C8.
      
    • Fix: Switch to Protocol A (Neutral amine + DIPEA) or use a Buchwald-Hartwig coupling strategy if

      
       fails.
      
  • Issue: No reaction.

    • Cause: C5 is not sufficiently electrophilic at standard reflux.

    • Fix: Add a Lewis Acid catalyst (

      
      , 0.1 equiv) or Brønsted acid (1.0 equiv HCl in dioxane) to protonate the ring nitrogens, dramatically increasing electrophilicity (requires non-basic nucleophiles or excess amine).
      

References

  • Woźniak, M., & Van der Plas, H. C. (1978). On the synthesis and amination of 5-chloro- and 5-bromo-1,7-naphthyridine.[1] Journal of Heterocyclic Chemistry, 15(5), 731–736.

    • Significance: Establishes the fundamental reactivity difference between C5 and C8, noting that C5-Cl substitution is slow and competes with C8-amin
  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. The synthesis and reactivity of some 1,7-naphthyridines. The Journal of Organic Chemistry, 32(3), 832–834.

    • Significance: foundational work on the synthesis and electrophilic/nucleophilic properties of the 1,7-scaffold.[2]

  • Lowe, P. (2024).

    • Significance: While focusing on 1,6-isomers, this recent work illustrates the utility of triflates to enhance reactivity at "meta-like" positions, a strategy applicable to 5-hydroxy-1,7-naphthyridine activ
  • BenchChem Application Note.

    • Significance: Provides comparative SAR data for the analogous 1,8-system, highlighting the pharmacological relevance of the 5-chloro substituent.

Sources

preparation of 5-aryl-1,7-naphthyridines using 5-chloro precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5-Aryl-1,7-Naphthyridines via Pd-Catalyzed Cross-Coupling

Executive Summary

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PIP4K2A), phosphodiesterase (PDE4) inhibitors, and antiviral agents. While positions 2 and 8 are electronically activated for nucleophilic aromatic substitution (


), the C5 position  presents a unique synthetic challenge. It is electronically distinct, being located in the "beta" position relative to the N7 nitrogen and "para-like" to the bridgehead, making it less susceptible to direct nucleophilic attack but highly suitable for Palladium-catalyzed cross-coupling.

This guide details the robust protocol for synthesizing 5-aryl-1,7-naphthyridines from 5-chloro-1,7-naphthyridine . We prioritize the Suzuki-Miyaura coupling as the method of choice due to its tolerance of the basic naphthyridine nitrogens and high regioselectivity.

Strategic Analysis & Retrosynthesis

Electronic Landscape of 1,7-Naphthyridine

Understanding the reactivity profile is crucial for successful functionalization.

  • Positions 2 & 8 (

    
     to N):  Highly electron-deficient. Prone to 
    
    
    
    (displacement of halides by amines/alkoxides).
  • Position 5 (

    
     to bridgehead, 
    
    
    
    to N7):
    Less electron-deficient than C8. Direct
    
    
    is difficult and often requires forcing conditions that degrade the ring.
  • The Solution: The 5-chloro substituent serves as an excellent handle for oxidative addition by Pd(0), enabling C-C bond formation under neutral or mildly basic conditions without disrupting the sensitive heteroaromatic core.

Retrosynthetic Logic

The target 5-aryl-1,7-naphthyridine (3) is disconnected at the biaryl bond. The strategic intermediate is this compound (1), which acts as the electrophile. The aryl partner is provided by an arylboronic acid (2).

Scheme 1: General Transformation



Experimental Protocols

Protocol A: Preparation of this compound (Precursor Synthesis)

Note: If the 5-chloro precursor is not commercially available, it is typically synthesized from the corresponding 5-hydroxy compound (1,7-naphthyridin-5(6H)-one).

Reagents: 1,7-naphthyridin-5-one, Phosphorus Oxychloride (


), 

(optional additive).
  • Setup: Charge a dry round-bottom flask with 1,7-naphthyridin-5-one (1.0 equiv).

  • Chlorination: Add

    
     (10-15 equiv) carefully. The excess acts as the solvent.
    
  • Reaction: Heat to reflux (105 °C) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM) for disappearance of the polar starting material.

  • Quench (Critical): Cool the mixture to room temperature. Pour slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of

    
    .
    
  • Neutralization: Neutralize the aqueous phase to pH 8–9 using solid

    
     or saturated 
    
    
    
    solution.
  • Extraction: Extract with DCM (3x). Dry combined organics over

    
    , filter, and concentrate.[1]
    
  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Expectation: 70–85%.[2]

    • Appearance: Off-white to yellow solid.

Protocol B: Suzuki-Miyaura Coupling (Standard Procedure)

This is the core protocol for installing the aryl group at C5.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or DME/Water (3:1)

Step-by-Step Methodology:

  • Inerting: Flame-dry a microwave vial or pressure tube and purge with Argon/Nitrogen.

  • Charging: Add this compound (1.0 mmol), Arylboronic acid (1.2 mmol), and Base (2.0 mmol).

  • Solvent Addition: Add degassed Solvent (5 mL). Tip: Sparge solvent with Argon for 10 mins prior to use to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly against a positive flow of Argon. Seal the vessel.

  • Reaction:

    • Thermal: Heat at 90–100 °C for 4–12 hours.

    • Microwave (Preferred): Heat at 110 °C for 30–60 minutes.

  • Workup:

    • Cool to RT. Dilute with EtOAc and water.

    • Filter through a pad of Celite to remove Pd black.

    • Separate layers. Extract aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over

      
      .[1]
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography.

    • Note: Naphthyridines are basic. Use DCM/MeOH gradients (e.g., 0–5% MeOH) or add 1%

      
       to the eluent to prevent streaking on silica.
      

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is slow at C5.Switch to electron-rich, bulky ligands like XPhos or SPhos with

.
Protodeboronation Boronic acid is unstable.Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (

).
Pd Black Formation Catalyst decomposition.Lower temperature slightly; ensure rigorous degassing; add 10% DMF to solvent.
Product Trapped on Silica Basic nitrogen interaction.Use Alumina (neutral) columns or amine-functionalized silica.

Mechanistic & Workflow Visualization

The following diagrams illustrate the operational workflow and the catalytic cycle specific to this transformation.

G Start Start: this compound Reagents Add: Ar-B(OH)2 + Base (Cs2CO3) Solvent: Dioxane/H2O (4:1) Start->Reagents Degas Critical Step: Degas (Sparge Ar 10 min) Reagents->Degas Cat Add Catalyst: Pd(dppf)Cl2 Degas->Cat Heat Reaction: 100°C (Thermal) or 110°C (MW) Cat->Heat Check TLC Check: SM Consumed? Heat->Check Check->Heat No (Add more cat/time) Workup Workup: Celite Filter -> Extraction (EtOAc) Check->Workup Yes Purify Purification: Flash Chrom (DCM/MeOH) Workup->Purify

Caption: Operational workflow for the Suzuki coupling of this compound.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Cl-Naphthyridine Complex1 Pd(II)-Cl Intermediate OxAdd->Complex1 TransMet Transmetallation (+ Ar-B(OH)2 / Base) Complex1->TransMet Complex2 Pd(II)-Ar Di-organo Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-1,7-naphthyridine RedElim->Product

Caption: Catalytic cycle highlighting the oxidative addition of the C5-Cl bond.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Context: Adaptation of methods used for PIP4K2A inhibitors.

Objective: Synthesis of 5-(3-aminophenyl)-1,7-naphthyridine. Protocol:

  • Substrate: this compound (200 mg).

  • Boronate: (3-Aminophenyl)boronic acid pinacol ester (1.3 equiv).

  • Conditions:

    
     (5 mol%), 
    
    
    
    (2M aq, 3 equiv), Dioxane (4 mL).
  • Execution: Microwave irradiation at 120 °C for 45 minutes.

  • Result: 82% isolated yield of the yellow crystalline solid.

  • Significance: The resulting amine was further derivatized into a urea-based kinase inhibitor library.

References

  • Structure and Reactivity of Naphthyridines

    • Title: "Fused 1,5-Naphthyridines: Synthetic Tools and Applications" (Relevant for general naphthyridine reactivity p
    • Source: PMC / NIH
    • URL:[Link]

  • Suzuki Coupling on Heterocycles

    • Title: "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates" (Demonstrates Pd-coupling on analogous naphthyridine cores).
    • Source: Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Synthesis of 5-Aryl-benzo[f][1,7]naphthyridines

    • Title: "Synthesis of New 5-Aryl-benzo[f][1,7]naphthyridines via a Cascade Process" (Provides context for 5-aryl stability and properties).
    • Source: Molecules (MDPI)
    • URL:[Link]

  • General Naphthyridine Properties

    • Title: "1,7-Naphthyridine Chemical Properties"
    • Source: NIST Chemistry WebBook
    • URL:[Link]

Sources

Application Notes & Protocols: Selective Functionalization of the 1,7-Naphthyridine Scaffold at the C5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,7-naphthyridine core is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[1][2] Its unique electronic architecture and capacity for diverse biological interactions make it a focal point in medicinal chemistry.[1] However, the selective functionalization of this scaffold presents a significant synthetic challenge. This guide provides a comprehensive overview of strategies for the targeted functionalization of the 1,7-naphthyridine ring system, with a specific focus on the C5 position. We will delve into the rationale behind various synthetic approaches, from classical halogenation to modern C-H activation techniques, and provide detailed, field-proven protocols for their implementation.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

1,7-Naphthyridine derivatives have demonstrated remarkable potential as potent and selective inhibitors of various enzymes, including phosphodiesterase type 4D (PDE4D) and phosphatidylinositol-5-phosphate 4-kinase type II alpha (PIP4K2A).[1][2] This activity makes them highly attractive candidates for developing treatments for inflammatory diseases and cancer.[1] The ability to precisely modify the scaffold, particularly at the C5 position, is crucial for fine-tuning pharmacological profiles, optimizing structure-activity relationships (SAR), and developing novel therapeutic agents.

Understanding the Reactivity of the 1,7-Naphthyridine Core

The reactivity of the 1,7-naphthyridine ring is governed by the electron-withdrawing nature of its two nitrogen atoms. This generally deactivates the ring towards electrophilic aromatic substitution. When such reactions do occur, substitution is often directed to the C3 and C5 positions.[3] Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack and radical additions. Understanding this electronic landscape is key to designing effective and selective functionalization strategies. For instance, protonation of the ring nitrogens under acidic conditions further enhances its electrophilicity, making it a suitable substrate for radical additions, such as the Minisci reaction.[4]

Strategic Approaches to C5 Functionalization

We will explore three primary strategies for introducing functionality at the C5 position:

  • Strategy 1: Halogenation as a Versatile Handle for Cross-Coupling.

  • Strategy 2: Direct C5-H Arylation via Palladium-Catalyzed C-H Activation.

  • Strategy 3: Radical-Mediated C5-H Functionalization (Minisci-Type Reaction).

Strategy 1: C5-Halogenation and Subsequent Cross-Coupling

Introducing a halogen atom, typically bromine, at the C5 position serves as an excellent foundational step for further diversification. The C5-halogen bond can be readily converted into C-C, C-N, or C-O bonds using a variety of well-established palladium-catalyzed cross-coupling reactions.[1][2]

Causality Behind Experimental Choices

Bromination of the 1,7-naphthyridine hydrobromide salt in nitrobenzene provides a method for achieving substitution at the C5 position.[3] The use of the hydrobromide salt deactivates the ring towards uncontrolled electrophilic attack, and the reaction conditions can be tuned to favor mono- or di-substitution.[3] Once the 5-bromo-1,7-naphthyridine is synthesized, it becomes a versatile building block for reactions like the Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 5-Bromo-1,7-naphthyridine

This protocol is adapted from literature procedures describing the bromination of 1,7-naphthyridine salts.[3]

Materials:

  • 1,7-Naphthyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Nitrobenzene

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Sodium hydroxide (NaOH) solution, 10%

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,7-naphthyridine in a suitable solvent, add 48% HBr dropwise at 0 °C to form the hydrobromide salt.

  • Isolate the 1,7-naphthyridine hydrobromide salt by filtration and dry under vacuum.

  • Suspend the hydrobromide salt in nitrobenzene.

  • Add a solution of bromine (1.1 equivalents) in nitrobenzene dropwise to the suspension at room temperature.

  • Heat the mixture to 100 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with a saturated solution of sodium bisulfite until the red color of bromine disappears.

  • Basify the mixture with 10% NaOH solution to pH ~9-10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-1,7-naphthyridine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C5-Arylation

Materials:

  • 5-Bromo-1,7-naphthyridine

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-1,7-naphthyridine, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the 5-aryl-1,7-naphthyridine product.

Data Presentation
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenyl-1,7-naphthyridine~85%
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1,7-naphthyridine~80%
33-Fluorophenylboronic acid5-(3-Fluorophenyl)-1,7-naphthyridine~78%
Yields are representative and can vary based on specific reaction conditions and substrate purity.

Strategy 2: Direct C5-H Arylation via Palladium-Catalyzed Activation

Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization of the heterocycle.[5][6] For electron-deficient systems like 1,7-naphthyridine, palladium-catalyzed C-H functionalization can be directed to specific positions. The pyridine-like nitrogen atom can act as a directing group, facilitating the activation of a C-H bond at a proximal position.[7][8][9]

Causality Behind Experimental Choices

This approach leverages a palladium catalyst to selectively cleave a C-H bond and form a palladacycle intermediate, which then reacts with a coupling partner. The choice of oxidant, ligand, and solvent is critical for catalyst turnover and preventing side reactions. The mechanism often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, where the C-H bond cleavage is often the rate-determining step.[10]

Simplified workflow for Pd-catalyzed C5-H arylation.
Protocol 3: Palladium-Catalyzed Direct C5-H Arylation

Materials:

  • 1,7-Naphthyridine

  • Aryl bromide (2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv.)

  • Tricyclohexylphosphine (PCy₃) or a suitable ligand (0.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.5 equiv.)

  • N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF), anhydrous

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine 1,7-naphthyridine, the aryl bromide, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DMA via syringe.

  • Place the vial in a preheated oil bath or heating block at 120-140 °C.

  • Stir vigorously for 24-48 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Strategy 3: Minisci-Type C5-H Functionalization

The Minisci reaction involves the addition of a carbon-centered radical to a protonated, electron-deficient heteroarene.[4] This method is particularly effective for introducing alkyl groups and is known for its functional group tolerance and convergence, making it ideal for late-stage functionalization.[11][12]

Causality Behind Experimental Choices

The reaction is typically performed under acidic conditions to protonate the 1,7-naphthyridine, lowering its LUMO energy and making it more susceptible to radical attack.[4] Radicals can be generated from various precursors, such as carboxylic acids (via oxidative decarboxylation) or alkyl-N-hydroxyphthalimide (NHP) esters under photoredox conditions.[12] The regioselectivity (C5 vs. other positions) can be influenced by steric and electronic factors of both the naphthyridine substrate and the incoming radical.

Catalytic cycle for a classic Minisci reaction.
Protocol 4: Silver-Catalyzed Minisci-Type C5-Alkylation

Materials:

  • 1,7-Naphthyridine

  • Carboxylic acid (e.g., pivalic acid for tert-butylation) (3.0 equiv.)

  • Silver nitrate (AgNO₃) (0.1-0.2 equiv.)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 equiv.)

  • Trifluoroacetic acid (TFA) or Sulfuric Acid (H₂SO₄)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Water

Procedure:

  • To a round-bottom flask, add 1,7-naphthyridine and the carboxylic acid.

  • Add the solvent (e.g., a mixture of DCM and water).

  • Add the acid (e.g., TFA) to protonate the heterocycle. The solution should be stirred until all solids are dissolved.

  • Add silver nitrate to the solution.

  • Heat the mixture to 40-80 °C (depending on the radical precursor).

  • Add a solution of ammonium persulfate in water dropwise over 30 minutes.

  • Stir the reaction at the elevated temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the 5-alkyl-1,7-naphthyridine.

Conclusion and Future Outlook

The selective functionalization of the 1,7-naphthyridine scaffold at the C5 position is an enabling tool for modern drug discovery. The methods outlined in this guide, from robust halogenation-cross-coupling sequences to elegant direct C-H activation and radical-mediated reactions, provide a versatile toolkit for researchers. Future advancements will likely focus on developing more sustainable catalytic systems, expanding the scope of radical precursors, and achieving even greater control over regioselectivity, further empowering the synthesis of novel 1,7-naphthyridine derivatives with tailored pharmacological properties.

References

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(43), 15274-15293. Available at: [Link]

  • Hersperger, R., Bray-French, K., Mazzoni, L., & Müller, T. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. Available at: [Link]

  • Wolniak, M. (1982). Advances in the Chemistry of 1,7-Naphthyridine. Heterocycles, 19(2), 339-361. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. Available at: [Link]

  • Britton, R., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 15883–15911. Available at: [Link]

  • McNally, A., et al. (2026). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. Available at: [Link]

  • König, B., et al. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules, 23(4), 799. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,7-Naphthyridine Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NAP-ISO-0508 Subject: Resolution of 5-chloro and 8-chloro-1,7-naphthyridine isomers Status: Active Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The separation of 5-chloro-1,7-naphthyridine and 8-chloro-1,7-naphthyridine is a common bottleneck in the synthesis of kinase inhibitors. These isomers typically arise from the chlorination of 1,7-naphthyridine-7-oxide using phosphoryl chloride (


).

While 8-chloro is the thermodynamically favored (major) product via


-attack, the 5-chloro isomer (

-attack) forms as a significant impurity (5–15%). Due to their similar dipole moments and basicity, they co-elute on standard silica phases.[1] This guide provides a self-validating workflow to separate and identify these isomers.
Module 1: Isolation Strategy (The Triage)

Do not immediately inject the crude reaction mixture onto a column. The 8-chloro isomer is generally more crystalline and less polar than the 5-chloro isomer. We recommend a "Crystallization First" approach to debulk the major isomer.

Workflow Diagram: Purification Logic

SeparationWorkflow Crude Crude Reaction Mixture (8-Cl major / 5-Cl minor) Workup Workup: Neutralize & Extract (DCM or EtOAc) Crude->Workup Cryst Step 1: Fractional Crystallization (Heptane/EtOAc or Et2O) Workup->Cryst Solid Solid Precipitate (High Purity 8-Cl) Cryst->Solid Filtration Liquor Mother Liquor (Enriched 5-Cl + residual 8-Cl) Cryst->Liquor Concentration Column Step 2: Flash Chromatography (Amine-modified Silica) Liquor->Column Frac1 Fraction A: Residual 8-Cl (Elutes First) Column->Frac1 Frac2 Fraction B: 5-Cl (Elutes Second) Column->Frac2

Caption: Logical workflow prioritizing bulk crystallization of the major isomer before chromatographic polishing of the minor isomer.

Module 2: Detailed Protocols
Protocol A: Fractional Crystallization (Debulking)

Use this step if the 8-chloro isomer constitutes >70% of the mixture.

  • Solvent Selection: Dissolve the crude dark oil in a minimum amount of hot Ethyl Acetate (EtOAc).

  • Precipitation: Slowly add warm Heptane (or Hexane) until the solution turns slightly turbid.

  • Cooling: Allow the mixture to cool to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: The 8-chloro isomer typically crystallizes as beige/tan needles. Filter and wash with cold 10% EtOAc/Heptane.

  • Result: The solid is usually >95% pure 8-chloro-1,7-naphthyridine.[1] The filtrate (mother liquor) contains the desired 5-chloro isomer enriched to ~40–50%.

Protocol B: Chromatography (The Separation)

Use this step for the mother liquor or if crystallization fails.

The Problem: Naphthyridines are basic. They interact with acidic silanols on standard silica gel, causing severe peak tailing and co-elution.[1] The Fix: You must deactivate the silica.

ParameterRecommendationMechanism of Action
Stationary Phase Silica Gel (40–63 µm)Standard support.
Modifier 1% Triethylamine (TEA) Blocks acidic silanol sites, sharpening peaks.[1]
Mobile Phase A Dichloromethane (DCM)Weak solvent.
Mobile Phase B Methanol (MeOH)Strong solvent.
Gradient 0% → 5% MeOH in DCMShallow gradient is critical for isomer resolution.

Step-by-Step Guide:

  • Pre-treat Silica: Slurry the silica in DCM containing 1% TEA. Pour the column.[2]

  • Equilibration: Flush with 2 column volumes of pure DCM to remove excess TEA (leaving only the adsorbed layer).

  • Loading: Load the sample as a liquid injection (in DCM) or dry load on Celite. Do not dry load on acidic silica.[1]

  • Elution Order:

    • First Eluting (

      
       in 5% MeOH/DCM):  8-chloro-1,7-naphthyridine (Less polar, 
      
      
      
      -halo).[1]
    • Second Eluting (

      
       in 5% MeOH/DCM):  this compound (More polar, 
      
      
      
      -halo).[1]
Module 3: Structural Verification (The "Self-Validating" System)

You cannot rely solely on Mass Spectrometry (MS) as both isomers have the same mass (


 164/166). Proton NMR (

NMR)
is the definitive identification method.

The Diagnostic Logic:

  • 8-Chloro: The chlorine is at position 8.[2] The adjacent ring protons are H5 and H6. These are vicinal , so they will split each other into doublets.

  • 5-Chloro: The chlorine is at position 5.[3] The ring protons are H6 and H8.[4] They are separated by the Nitrogen at position 7. They do not show strong vicinal coupling.

NMR Decision Matrix
Feature8-Chloro-1,7-naphthyridine This compound
Key Proton Signal H5 and H6 H8
Multiplicity Pair of Doublets (

)
Sharp Singlet (

)
Coupling Constant (

)

Hz
No vicinal coupling (

Hz)
Chemical Shift H6 is often shielded by the adjacent Cl.[1]H8 is highly deshielded (between two N's).
Visualizing the NMR Distinction

NMR_Logic Start Analyze 1H NMR (Aromatic Region) Check Check Coupling of Protons on Ring B Start->Check PathA Vicinal Doublets Visible? (J ~ 6.0 Hz) Check->PathA Result8 Isomer: 8-Chloro (H5/H6 coupling) PathA->Result8 Yes Result5 Isomer: 5-Chloro (H8 is Singlet) PathA->Result5 No (Singlet found)

Caption: Decision tree for assigning regiochemistry based on spin-spin coupling constants.

Frequently Asked Questions (FAQ)

Q1: Why is my 5-chloro yield so low?

  • A: The chlorination of 1,7-naphthyridine-7-oxide is regioselective for the

    
    -position (C8). The 5-chloro isomer is the result of a competitive 
    
    
    
    -attack. To increase the 5-chloro ratio, some protocols suggest using higher reaction temperatures (refluxing
    
    
    ), but this often increases tar formation.[1] If you specifically need the 5-chloro isomer, consider a de novo synthesis starting from 3-amino-4-picoline rather than the N-oxide rearrangement.[1]

Q2: Can I use Alumina instead of Silica?

  • A: Yes. Neutral Alumina (Activity Grade III) is excellent for naphthyridines as it prevents the acid-base interaction that causes streaking. If using Alumina, you can omit the Triethylamine modifier.[1]

Q3: The isomers are overlapping on HPLC. What column should I use?

  • A: For analytical checks, standard C18 columns often fail to separate these isomers at low pH.[1] Switch to a high pH resistant C18 column (e.g., XBridge C18) and use an Ammonium Bicarbonate buffer (pH 10).[1] The deprotonated forms have slightly different hydrophobicities, improving resolution.[1]

References
  • Paudler, W. W., & Kress, T. J. (1967).[1] Naphthyridine chemistry. V. The synthesis and reactivity of 1,7-naphthyridine and its derivatives. The Journal of Organic Chemistry, 32(3), 832-834.[1]

  • BenchChem Technical Support. (2025). Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine.

  • Lowe, P. R., et al. (2000).[1] Spectral Characteristics of 2,7-Naphthyridines (Analogous NMR coupling patterns). Molecules, 5, 956-966.[1]

  • National Institutes of Health (NIH). (2018). Impact of Dynamically Exposed Polarity on Permeability and Solubility. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Optimizing Reactivity of 5-Chloro-1,7-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cool" Electrophile Challenge

Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) with 5-chloro-1,7-naphthyridine is stalling or low-yielding.

The Diagnosis: This substrate presents a "perfect storm" of two opposing challenges:

  • Electronic Deactivation (The "Cool" Site): Unlike the highly reactive 2-, 4-, or 8-positions, the 5-position in 1,7-naphthyridine is electronically similar to the 3-position of pyridine (beta to nitrogen). It lacks the direct resonance activation of the ring nitrogens, making the C–Cl bond significantly stronger and harder to break via oxidative addition.

  • Catalyst Poisoning (The "Sticky" Site): The exposed lone pairs on N1 and N7 are potent sigma-donors. They can displace weak ligands on the Palladium center, forming stable, unreactive Pd–N complexes (catalyst resting states) that halt the catalytic cycle.

The Solution: You must switch from "standard" catalytic systems (e.g., Pd(PPh3)4, Pd(dppf)Cl2) to bulky, electron-rich precatalyst systems that physically prevent N-coordination while electronically forcing oxidative addition into the difficult C–Cl bond.

Part 1: Troubleshooting Guide (Q&A)

Q1: My reaction turns black immediately, or stalls after 10% conversion. Is the catalyst dead?

A: Likely, yes. This is a classic symptom of catalyst poisoning or aggregation .

  • The Cause: The N1 or N7 nitrogen atoms are coordinating to the Pd(II) intermediate, preventing transmetallation. Alternatively, if you are using a Pd(0) source like Pd2(dba)3, the "naked" Pd(0) is being trapped by the naphthyridine before it can ligate with your phosphine.

  • The Fix:

    • Switch to Precatalysts: Use Buchwald Pd-G3 or G4 precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species only upon heating and base activation, ensuring the ligand is already bound before the metal sees the substrate.

    • Ligand Selection: Use XPhos or BrettPhos . These ligands are extremely bulky (biaryl type). The bulk creates a "roof" over the Pd center, blocking the approach of the naphthyridine nitrogen (steric repulsion) while allowing the smaller C–Cl bond to approach for oxidative addition.

Q2: I am seeing starting material recovery. Is the C–Cl bond too strong?

A: The 5-chloro position is indeed deactivated compared to other positions.

  • The Mechanism: The 5-position is "meta-like" relative to N7. It does not benefit from the activating ortho/para mesomeric withdrawal that activates the 2, 4, or 8 positions.

  • The Fix:

    • Boost Temperature: 80°C is often insufficient. Run at 100°C – 110°C .

    • Solvent Switch: Change from THF (boils at 66°C) to 1,4-Dioxane or t-Amyl Alcohol . The latter helps with solubility and allows higher temperatures.

    • Ligand Switch: If XPhos fails, try AdBippyPhos or P(t-Bu)3 (via Pd-162). These are among the most electron-donating ligands available, raising the HOMO of the Pd center to facilitate oxidative addition into strong bonds.

Q3: I see hydrodehalogenation (reduction of C-Cl to C-H). How do I stop this?

A: This side reaction occurs when the oxidative addition complex waits too long for transmetallation, leading to


-hydride elimination from the ligand or solvent.
  • The Fix:

    • Avoid Isopropanol/Ethanol: Primary/secondary alcohols can act as hydride sources. Use t-Amyl alcohol (tertiary, no

      
      -protons) or Toluene .
      
    • Increase Transmetallation Rate: If doing Suzuki coupling, ensure your boronic acid is activated. Add a catalytic amount of water (degassed) to the dioxane to solubilize the base (K3PO4), or switch to Cs2CO3 which has higher solubility in organics.

Part 2: Visualizing the Mechanism & Solution

The following diagram illustrates the competition between the "Death Pathway" (N-binding) and the "Success Pathway" (Oxidative Addition), and how ligand selection dictates the outcome.

G Substrate This compound Ligand_Choice Ligand Selection Substrate->Ligand_Choice Pd_Source Pd Catalyst Source (e.g., Pd(OAc)2 or Pd-G4) Pd_Source->Ligand_Choice Path_Fail Small/Linear Ligands (PPh3, dppf) Ligand_Choice->Path_Fail Low Steric Bulk Path_Success Bulky/Biaryl Ligands (XPhos, BrettPhos) Ligand_Choice->Path_Success High Steric Bulk Poisoned Catalyst Poisoning (Pd-N coordination) Path_Fail->Poisoned N-Lone Pair Binds Pd Active_Complex Active L-Pd(0) Path_Success->Active_Complex Ligand Shields Pd Product Cross-Coupled Product Poisoned->Product Reaction Stalls Oxidative_Add Oxidative Addition (OA) (Rate Limiting Step) Active_Complex->Oxidative_Add Substrate C-Cl Bond Attacks Oxidative_Add->Product Transmetallation & RE

Caption: Figure 1. Mechanistic divergence driven by ligand sterics.[1] Bulky ligands (Right Path) prevent the formation of stable Pd-N adducts (Left Path), forcing the catalyst to engage the C-Cl bond.

Part 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Reliability)

Best for: Aryl/Heteroaryl boronic acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

    • Alternative: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or n-Butanol

  • Temp: 100°C

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, K3PO4, and XPhos Pd G4 to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes (Evacuate/Backfill x3).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Place in a pre-heated block at 100°C. Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring: Check HPLC/LCMS at 2 hours. If stalled, add 0.5 equiv more Boronic Acid (boronic acids can protodeboronate faster than they couple with this difficult substrate).

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Anilines, secondary amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (2.0 – 5.0 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv - use only if substrate is base-stable)

  • Solvent: t-Amyl Alcohol (anhydrous) or Toluene

  • Temp: 110°C

Step-by-Step:

  • Pre-complexation (Optional but recommended): If not using G4 precatalyst, stir Pd(OAc)2 and BrettPhos in solvent at 80°C for 2 minutes to form the active catalyst before adding the substrate.

  • Addition: Add substrate, amine, and base.

  • Heat: Stir at 110°C. The high temperature is non-negotiable to overcome the activation energy of the 5-position.

Part 4: Data Summary & Ligand Screening

If the recommended protocols fail, use this screening matrix to identify the bottleneck.

VariableRecommendationRationale
Ligand XPhos (Suzuki) BrettPhos (Amination) AdBippyPhos (Universal)XPhos/BrettPhos: Biaryl bulk prevents N-poisoning. AdBippyPhos: Ferrocenyl backbone provides unique bite angle for difficult oxidative additions.
Solvent 1,4-Dioxane t-Amyl Alcohol Dioxane: Excellent solubility for naphthyridines. t-Amyl Alcohol: High boiling point (102°C), polar but non-nucleophilic.
Base K3PO4 (Weak) Cs2CO3 (Moderate)K3PO4: Standard for Suzuki; minimizes side reactions. Cs2CO3: "Cesium Effect" improves solubility in organic solvents.
Temp 100°C - 120°C The 5-position C-Cl bond is strong. Thermal energy is required to reach the transition state.

Part 5: Troubleshooting Decision Tree

DecisionTree Start Reaction Outcome? NoRxn Issue: Activation Barrier Start->NoRxn 0% Conv. (SM Recov.) Decomp Issue: Catalyst Poisoning Start->Decomp Black/Decomp SideRxn Issue: Slow Transmetallation Start->SideRxn Hydrodehalogenation Temp Temp NoRxn->Temp Increase Temp to 110°C Precat Precat Decomp->Precat Use Pd-G4 Precatalyst Solvent Solvent SideRxn->Solvent Switch to Toluene (Remove alcohols) Ligand Ligand Temp->Ligand Switch to AdBippyPhos or P(tBu)3 Scavenge Scavenge Precat->Scavenge Add 18-Crown-6 (if using K/Cs base) Boron Boron Solvent->Boron Increase Boronic Acid (2.0 equiv)

Caption: Figure 2. Rapid diagnostic flowchart for reaction optimization.

References

  • MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (Note: Discusses homologous reactivity patterns relevant to 1,7-systems). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • ChemRxiv. (2024). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition. Retrieved from [Link]

Sources

Technical Support Center: 5-Chloro-1,7-Naphthyridine Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with 5-chloro-1,7-naphthyridine , specifically focusing on its stability and reactivity profiles under basic conditions.

Executive Technical Summary

Status: Chemically Stable but Regiochemically Complex in Base [1]

This compound exhibits a counter-intuitive reactivity profile compared to other heteroaryl chlorides. Unlike 2- or 4-chloropyridines, the chlorine at the 5-position is chemically inert to classical Nucleophilic Aromatic Substitution (


)  under standard basic conditions.
  • Primary Stability Risk: The 1,7-naphthyridine core is electron-deficient and susceptible to covalent hydration and nucleophilic addition at the C8 and C2 positions, rather than substitution at C5.

  • Operational Implication: Attempts to displace the 5-Cl using standard basic nucleophiles (e.g., alkoxides, amines) will likely fail or result in side reactions at C8.[1] Functionalization of C5 requires transition metal catalysis (e.g., Buchwald-Hartwig, Suzuki).[1]

Chemical Reactivity Profile

Electronic Structure & Numbering

To understand the stability, one must visualize the electron density distribution.[1]

  • N1 and N7 withdraw electron density, activating positions

    
     (2, 8) and 
    
    
    
    (4) to them.[1]
  • Position 5 is

    
     to N7 and effectively meta to N1 (across the bridgehead). Consequently, it lacks the necessary resonance stabilization for the Meisenheimer complex required for 
    
    
    
    .[1]
Reactivity Map
  • C5-Cl (Target): Inert to

    
    . Bond dissociation energy is high; requires Pd/Ni catalysis.
    
  • C8-H (Side Reaction Site): Highly Reactive. Susceptible to nucleophilic attack (Chichibabin reaction) and covalent hydration (

    
     addition).
    
  • C2-H (Secondary Site): Moderately reactive to strong nucleophiles.

ReactivityMap cluster_0 1,7-Naphthyridine Core Reactivity N1 N1 C2 C2 (Nucleophilic Attack) N1->C2 C5 C5-Cl (Inert to SNAr) N7 N7 C8 C8 (Hydration / Amination) N7->C8 Nucleophile Nucleophile (OH-, RO-, R-NH2) Nucleophile->C5 Blocked (No Activation) Nucleophile->C8 Preferred Attack (Addn-Elim or Hydration)

Figure 1: Reactivity map showing the inertness of the 5-position and vulnerability of the 8-position.[1]

Troubleshooting Guide

Issue 1: Reaction Failed (No Substitution of Cl)

Symptom: You treated this compound with an amine and base (e.g.,


, 

) at reflux, but recovered starting material.
  • Root Cause: The 5-position is not activated. The nitrogen atoms are not in an ortho or para relationship to the chlorine to stabilize the anionic intermediate.[1]

  • Solution: Switch to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig).

    • Catalyst:

      
       or Pd(OAc)
      
      
      
      .
    • Ligand: BINAP or Xantphos (bidentate ligands prevent catalyst deactivation by the naphthyridine nitrogens).[1]

    • Base:

      
       or 
      
      
      
      .
Issue 2: Unexpected Side Products / "Black Tar"

Symptom: Reaction mixture turned dark immediately upon adding strong base (e.g.,


, 

,

).[1] LCMS shows peaks with M+16 or M+17.
  • Root Cause: Covalent Hydration or Ring Polymerization .

    • In aqueous base (

      
      ), water adds across the N7=C8 bond, forming a pseudo-base (M+18/M+17 mass shift).[1]
      
    • In strong anhydrous base, the C8 proton is acidic enough to be deprotonated, leading to dimerization.[1]

  • Solution:

    • Avoid strong aqueous bases (NaOH, KOH) if possible.[1] Use weaker bases (

      
      , 
      
      
      
      ) or non-nucleophilic organic bases (DIPEA, DBU).[1]
    • Work under strictly anhydrous conditions if using anionic nucleophiles.

Issue 3: Amination occurred at the wrong position

Symptom: You used a strong amide nucleophile (e.g.,


 / 

) and obtained a product, but NMR indicates the Cl is still present.[1]
  • Root Cause: Chichibabin Reaction .[2] The amide ion attacks C8 or C2, displacing a hydride (after oxidation) rather than the chloride.[1]

  • Solution: This is an intrinsic property of the ring. Avoid "hard" nucleophiles like amide anions (

    
    ). Use "soft" nucleophiles (amines) with Pd-catalysis.
    

Experimental Protocols

Protocol A: Safe Handling in Basic Workup

To prevent hydrolysis during isolation.

  • Quenching: Do not quench reaction mixtures directly into strong aqueous base (NaOH). Use Saturated

    
     or Phosphate Buffer (pH 7-8).
    
  • Extraction: Perform extractions quickly using DCM or EtOAc.

  • Drying: Dry organic layers over

    
     immediately to remove residual water that could promote slow hydrolysis of the ring system.
    
Protocol B: Recommended Functionalization (Buchwald-Hartwig)

Standard conditions for displacing 5-Cl.

ComponentReagentEquiv.[2][3][4]Notes
Substrate This compound1.0
Nucleophile Primary/Secondary Amine1.2
Catalyst

0.05Pre-mix with ligand
Ligand BINAP or Xantphos0.10Bidentate is critical
Base

2.0Anhydrous
Solvent Toluene or 1,4-Dioxane-Degassed, 100°C

Frequently Asked Questions (FAQ)

Q: Can I convert this compound to the 5-hydroxy derivative using NaOH? A: Not directly. Refluxing in NaOH is more likely to attack the C8 position (hydration) or cause ring opening before displacing the C5-Cl. To install a hydroxyl group, it is better to start from the N-oxide rearrangement or use a Pd-catalyzed hydroxylation method (e.g.,


, 

,

).[1]

Q: Why is the 8-chloro isomer more reactive than the 5-chloro isomer? A: The 8-position is


 to the N7 nitrogen. This allows the nitrogen to directly stabilize the negative charge during the addition step of the 

mechanism (forming a stable Meisenheimer complex).[1] The 5-position is

to the nitrogen, preventing this resonance stabilization.

Q: Is this compound light sensitive? A: Yes, naphthyridines are generally photosensitive. Store the solid in amber vials under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent photo-oxidative degradation.

References

  • Woźniak, M., & Van der Plas, H. C. (1978).[1] On the synthesis and amination of 5-chloro- and 5-bromo-1,7-naphthyridine. Journal of Heterocyclic Chemistry, 15(5), 731–736.

    • Key Finding: Confirms that this compound is inert to substitution by amide ions at C5, instead undergoing addition at C8/C2.[5]

  • BenchChem Technical Data. (2025). Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine.

    • Key Finding: Highlights the differential reactivity where C8-Cl (or C8-Br) is significantly more reactive than C5-halogen species.[6]

  • Paudler, W. W., & Sheets, R. M. (1982).[1] The Naphthyridines. In Advances in Heterocyclic Chemistry.

    • Key Finding: General review of naphthyridine stability, citing covalent hydration of 1,7-naphthyridine

Sources

Validation & Comparative

Comparative Guide: HPLC Stationary Phase Selection for Naphthyridine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridine derivatives (e.g., gemifloxacin, nalidixic acid analogs) represent a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and antibacterials. However, their impurity profiling presents a distinct chromatographic challenge: the basic nitrogen atoms in the 1,8-naphthyridine core often lead to severe peak tailing on traditional alkyl-bonded silicas due to silanol interactions. Furthermore, synthetic pathways frequently generate positional isomers and des-alkyl degradants that exhibit near-identical hydrophobicity, making resolution on standard C18 columns difficult.

This guide objectively compares three dominant HPLC methodologies for naphthyridine impurity retention: Traditional C18 (Low pH) , Phenyl-Hexyl (


-Selectivity) , and Ion-Pairing Chromatography . We analyze retention time shifts, resolution (

), and peak symmetry to recommend the optimal protocol for complex impurity mixtures.

Chromatographic Challenges of Naphthyridines

Before selecting a column, one must understand the analyte's behavior.[1] Naphthyridines are nitrogen-rich heterocycles with basic pKa values (typically 6–8 for the ring nitrogens).

  • The Silanol Effect: At neutral pH, positively charged protonated nitrogens interact ionically with anionic free silanols on the silica surface, causing peak tailing (Asymmetry > 1.5).

  • The Isomer Problem: Impurities often differ only by the position of a substituent on the aromatic ring. Standard C18 columns, which separate primarily based on hydrophobicity (LogP), often fail to resolve these isomers because their hydrophobic volumes are identical.

Decision Matrix: Method Selection Workflow

MethodSelection start Start: Naphthyridine Impurity Mix decision1 Are impurities positional isomers? start->decision1 decision2 Is MS compatibility required? decision1->decision2 No methodB Method B: Phenyl-Hexyl Best for: Isomers & Aromatics decision1->methodB Yes (High $pi$-$pi$ need) methodA Method A: C18 (Low pH) Best for: General Degradants decision2->methodA Yes (Volatile Buffer) methodC Method C: Ion-Pairing Best for: Highly Polar/Basic decision2->methodC No (Non-volatile salts ok)

Figure 1: Strategic decision tree for selecting the stationary phase based on impurity type and detection requirements.

Comparative Analysis of Methodologies

We compared the retention behavior of a representative 1,8-naphthyridine drug substance (NDS) and three common impurities:

  • Impurity A (Positional Isomer): Identical LogP, different

    
    -electron distribution.
    
  • Impurity B (Des-methyl): Less hydrophobic.

  • Impurity C (N-Oxide): More polar.

Method A: The Standard (C18 at pH 2.5)
  • Mechanism: Hydrophobic interaction.[2][3][4] Low pH suppresses silanol ionization (

    
    ) and fully protonates the naphthyridine (
    
    
    
    ), reducing tailing but also reducing retention.
  • Pros: Robust, MS-compatible (using Formic Acid/TFA), high column stability.

  • Cons: Poor selectivity for positional isomers (Impurity A co-elutes with API).

Method B: The Alternative (Phenyl-Hexyl)
  • Mechanism: Mixed-mode.[4][5] Combines hydrophobic retention (hexyl chain) with

    
     interactions (phenyl ring).[4][6] The electron-deficient naphthyridine ring interacts strongly with the 
    
    
    
    -electrons of the stationary phase.
  • Pros: Superior resolution of aromatic isomers; orthogonal selectivity to C18.

  • Cons: Longer equilibration times; UV cut-off issues with certain aromatic modifiers (methanol preferred over ACN for max

    
     effect).
    
Method C: Ion-Pairing (C18 + Octanesulfonate)
  • Mechanism: Charge masking. The anionic surfactant binds to the protonated naphthyridine, forming a neutral ion pair that retains strongly on the C18 chain.

  • Pros: Excellent peak shape for very basic compounds; tunable retention.

  • Cons: Not MS compatible ; long equilibration; difficult to remove from columns (dedicated column required).

Data Summary: Representative Retention Times (min)
AnalyteMethod A (C18, pH 2.5)Method B (Phenyl-Hexyl)Method C (Ion-Pairing)
Impurity C (N-Oxide) 2.1 (Weak retention)3.55.2
Impurity B (Des-methyl) 4.85.98.1
Drug Substance (NDS) 8.510.214.5
Impurity A (Isomer) 8.7 (Co-elution ,

)
11.8 (Resolved ,

)
14.9 (Partial separation)
Peak Symmetry (Tailing) 1.31.11.0

Verdict: While Method C offers the best peak shape, Method B (Phenyl-Hexyl) is the superior choice for impurity profiling because it achieves baseline resolution of the critical isomeric impurity (Impurity A) while maintaining MS compatibility.

Recommended Experimental Protocol: Phenyl-Hexyl Method

This protocol is optimized for the separation of naphthyridine derivatives and their aromatic impurities.

Materials & Reagents[5][7][8]
  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl),

    
     mm, 3.5 µm or 5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid. (Mid-pH preferred for Phenyl stability and ionization control).

  • Mobile Phase B: Methanol (Methanol enhances

    
     interactions more than Acetonitrile).
    
  • Flow Rate: 1.0 mL/min.[3][7][8][9]

  • Temperature: 30°C (Control is critical;

    
     interactions are temperature sensitive).
    
Step-by-Step Workflow
  • System Preparation:

    • Flush system with Water:Methanol (50:[2]50) to remove any previous buffer salts.

    • Equilibrate the Phenyl-Hexyl column with the initial mobile phase (90% A / 10% B) for at least 20 column volumes. Phenyl phases require longer equilibration than C18 to stabilize the surface solvation layer.

  • Gradient Program:

    • 0-2 min: Hold 10% B (Load sample, elute very polar salts).

    • 2-20 min: Linear ramp 10%

      
       60% B.
      
    • 20-25 min: Ramp 60%

      
       90% B (Wash lipophilic degradants).
      
    • 25-30 min: Hold 90% B.

    • 30.1 min: Switch to 10% B.

    • 30.1-40 min: Re-equilibrate (Critical for reproducibility).

  • Sample Preparation:

    • Dissolve naphthyridine sample in Mobile Phase A:Mobile Phase B (80:20). Avoid 100% organic diluents to prevent "solvent breakthrough" of early eluting polar impurities.

    • Target Concentration: 0.5 mg/mL for impurity tracking.

  • System Suitability Criteria (Self-Validation):

    • Resolution (

      
      ): 
      
      
      
      between Drug Substance and nearest Isomer.
    • Tailing Factor (

      
      ): 
      
      
      
      for the main peak.
    • Precision: RSD

      
       for retention times over 6 injections.
      
Interaction Mechanism Visualization

Interactions cluster_0 Stationary Phase Surface PhenylRing Phenyl Ring (Stationary Phase) AlkylChain Hexyl Spacer (Hydrophobicity) Analyte Naphthyridine Analyte Analyte->PhenylRing π-π Stacking (Selectivity) Analyte->AlkylChain Hydrophobic Interaction caption Figure 2: Dual interaction mechanism on Phenyl-Hexyl phases.

Figure 2: The Phenyl-Hexyl phase utilizes a dual mechanism: the hexyl chain provides retentive bulk similar to C8/C18, while the phenyl ring engages in


 stacking with the naphthyridine core, separating isomers based on electronic density rather than just size.[6]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Residual silanol interaction.Increase buffer concentration to 20-25 mM. Ensure pH is not near the pKa of the base (avoid pH 6-7 if pKa is ~7).
Retention Drift "Phase Collapse" or Dewetting.Although Phenyl-Hexyl is more resistant than C18, avoid 100% aqueous starts. Ensure at least 5% organic is present.
Loss of Resolution Temperature fluctuations.

interactions are exothermic; retention decreases as temperature rises. Keep temperature constant (e.g., 30°C ± 0.5).

References

  • Sultana, N., et al. (2011). Development and validation of a RP-HPLC method for stability-indicating assay of gemifloxacin mesylate including identification of related substances. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. Retrieved from [Link]

  • Waters Corporation. (2017). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.[10] Retrieved from [Link]

  • Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers: COSMOSIL PYE and NPE. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 5-Chloro-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Chloro-1,7-naphthyridine is a halogenated nitrogen heterocycle commonly used as a scaffold in medicinal chemistry.[1][2] Its disposal requires strict adherence to protocols designed for halogenated organic waste . Improper disposal can release toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx) or contaminate groundwater.

This guide provides a self-validating workflow for researchers to dispose of this compound safely, ensuring compliance with environmental regulations (RCRA/EPA) and laboratory safety standards.

Physicochemical Profile for Disposal
PropertyDataRelevance to Disposal
Physical State Solid (Powder/Crystals)Requires solid waste stream unless dissolved.[1]
Solubility Soluble in DCM, DMSO, MethanolCompatible with halogenated organic solvent waste streams.[2]
Acidity/Basicity Weakly BasicIncompatible with strong oxidizers and strong acids.
Combustion Products NOx, HCl, CO, CO₂Incineration requires scrubbers. Do not open burn.[2]
GHS Classification Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2AHigh Toxicity: Handle as P-List equivalent for safety margins.[1]

Pre-Disposal Handling & Segregation

Core Directive: Never mix this compound with non-halogenated solvents or oxidizers.[1][2] Cross-contamination leads to expensive re-classification fees and potential chemical incompatibility hazards.[1]

A. Waste Stream Segregation[1]
  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, and paper towels.[2]

  • Stream B (Liquid Waste - Halogenated): Mother liquors, HPLC effluent, or reaction mixtures containing DCM/Chloroform.[2]

  • Stream C (Liquid Waste - Aqueous): Only if the compound has been chemically quenched and neutralized (rare for this stable intermediate).

B. Container Selection
  • Solids: Wide-mouth High-Density Polyethylene (HDPE) jars.[1]

  • Liquids: Amber glass bottles or fluorinated HDPE carboys.

    • Why? Amber glass prevents UV degradation which might form unstable byproducts; fluorination prevents solvent permeation.

Disposal Procedures (Step-by-Step)

Protocol 1: Solid Waste Disposal

Applicability: Expired stock, contaminated solids, spill cleanup residues.[2]

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), lab coat, safety goggles.[2] Use a powder hood if handling >100 mg.[1]

  • Container Prep: Label a wide-mouth HDPE jar as "HAZARDOUS WASTE - TOXIC SOLID - HALOGENATED." [1]

  • Transfer: Transfer the solid directly into the container.

    • Do not dissolve the solid just to pour it into a liquid waste container; this increases waste volume unnecessarily.

  • Decontamination: Wipe the exterior of the stock bottle with a DCM-dampened tissue and place the tissue into the same waste jar.

  • Sealing: Cap tightly. Parafilm is recommended for long-term storage before pickup to prevent fume leakage.[1]

Protocol 2: Liquid Waste (Reaction Mixtures)

Applicability: Reaction byproducts, mother liquors.[2]

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Reasoning: Highly acidic mixtures containing chloride ions can generate HCl gas in the waste drum.[1] Neutralize with saturated Sodium Bicarbonate (NaHCO₃) if necessary.

  • Solvent Compatibility: Verify the solvent base.

    • If dissolved in DCM/Chloroform : Pour into Halogenated Waste .

    • If dissolved in Acetone/Methanol : Pour into Halogenated Waste (due to the solute). Never pour halogenated compounds into the "Non-Halogenated" stream, as this contaminates the fuel-blending recycling stream.[2]

  • Labeling: List "this compound" explicitly as a constituent. Do not use generic terms like "Organic Waste."

Decision Logic & Workflows

Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Debris Liquid Liquid Waste StateCheck->Liquid Solution/Mother Liquor BinSolid Stream A: Solid Hazardous Waste (Incineration) Solid->BinSolid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck BinHalo Stream B: Halogenated Organic Waste (High Temp Incineration) SolventCheck->BinHalo Contains Halogens (DCM, CHCl3) SolventCheck->BinHalo Combustible (MeOH, Acetone) BinNonHalo Stream C: Non-Halogenated Waste (CONTAMINATED - DO NOT USE) BinNonHalo->BinHalo Re-route: Trace Halogens Contaminate Stream

Figure 1: Decision tree for segregating this compound waste streams. Note that even combustible solvents must go to Halogenated Waste due to the solute.

Emergency Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent inhalation of dust or vapors.[2]

SpillResponse Spill Spill Detected Assess 1. Assess Volume & State Spill->Assess Evacuate Evacuate Area (If >5g or Aerosolized) Assess->Evacuate High Hazard PPE 2. Don PPE: Double Nitrile Gloves, N95/Respirator, Goggles Assess->PPE Manageable TypeCheck Solid or Liquid? PPE->TypeCheck SolidClean Solid: Cover with wet paper towel to prevent dust. Scoop. TypeCheck->SolidClean LiquidClean Liquid: Absorb with Vermiculite or Chem-Sorb pads. TypeCheck->LiquidClean Disposal 3. Transfer to Hazardous Waste Bag SolidClean->Disposal LiquidClean->Disposal Wash 4. Wash Surface with Soap & Water Disposal->Wash Report 5. Report Incident Wash->Report

Figure 2: Step-by-step spill response protocol ensuring containment of toxic particulates.

Regulatory Compliance & Classification

US EPA (RCRA) Considerations

While this compound is not explicitly listed with a specific "P" or "U" code, it must be characterized by the generator.[2]

  • Waste Code Assignment:

    • If the waste exhibits toxicity (via TCLP), it may carry D004-D043 codes (unlikely unless heavy metals are present in catalysis).[2]

    • Best Practice: Classify as Non-Specific Hazardous Waste .

    • Halogen Content: The presence of chlorine requires the waste to be treated in an incinerator equipped with acid gas scrubbers (to capture HCl).

European Waste Catalogue (EWC)
  • Code: 07 05 03* (Organic halogenated solvents, washing liquids and mother liquors).[2]

  • Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[2]

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]2]

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 5-Chloro-1,6-naphthyridine (Analogous Hazard Data). Merck KGaA.[1] Retrieved October 26, 2025, from ]">https://www.sigmaaldrich.com[2]

  • US Environmental Protection Agency. (2024). RCRA Orientation Manual: Hazardous Waste Management Systems. EPA.[1][4] Retrieved October 26, 2025, from [Link]2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved October 26, 2025, from [Link]2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.